Technical Documentation Center

5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
  • CAS: 320718-46-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Derivatives

This technical guide provides a structural and functional analysis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. This specific molecular architecture combines the bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural and functional analysis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole , a privileged scaffold in medicinal chemistry. This specific molecular architecture combines the bioisosteric utility of the cyclopropyl group with the electronic richness of the thiophene-pyrazole core, positioning it as a potent lead for Hsp90 inhibition (Oncology) and Antimicrobial applications.

A Technical Guide for Drug Discovery & Development

Executive Summary

The 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold represents a strategic fusion of two pharmacophoric elements: the thiophene-pyrazole core , known for its ability to mimic ATP in kinase/chaperone binding pockets, and the cyclopropyl moiety , a metabolic stabilizer that enhances oral bioavailability.

While diaryl-pyrazoles are well-documented Hsp90 inhibitors, they often suffer from poor solubility and rapid metabolic clearance. This guide explores the therapeutic utility of the cyclopropyl-substituted variant, detailing its synthesis, structure-activity relationship (SAR), and validated protocols for biological evaluation.

Medicinal Chemistry Architecture (SAR Analysis)

The therapeutic potency of this scaffold relies on the synergistic interaction between its three domains.

The Thiophene "Warhead" (Position 3)
  • Function: Acts as the primary binding element. In Hsp90 and Kinase targets, the sulfur atom and the

    
    -electron cloud of the thiophene ring engage in critical 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe138 in Hsp90).
  • Electronic Effect: The thiophene ring is electron-rich, facilitating hydrogen bond acceptance at the adjacent pyrazole nitrogen.

The Pyrazole Linker (Core)
  • Function: A rigid spacer that orients the two wing groups.

  • H-Bonding: The NH group (position 1) and the N atom (position 2) serve as a donor-acceptor pair, essential for anchoring the molecule to the hinge region of kinase enzymes or the ATP-binding pocket of Hsp90.

The Cyclopropyl Anchor (Position 5)
  • Metabolic Stability: Unlike a phenyl ring (susceptible to CYP450 hydroxylation) or an isopropyl group (susceptible to oxidation), the cyclopropyl group is metabolically robust.

  • Steric Fit: It provides sufficient steric bulk to fill hydrophobic pockets without the "floppiness" of linear alkyl chains, improving the entropy of binding.

Therapeutic Applications

Oncology: Hsp90 and Akt Inhibition

Research indicates that 3-thiophene-pyrazoles are potent inhibitors of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone required for the stability of oncogenic proteins (e.g., HER2, Bcr-Abl, Akt).

  • Mechanism: The scaffold competes with ATP for the N-terminal binding pocket of Hsp90.

  • Impact: Inhibition leads to the degradation of "client proteins," inducing apoptosis in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.

Antimicrobial Activity

The electron-rich nature of the thiophene-pyrazole system has shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis. The cyclopropyl group enhances cell wall penetration, a critical factor in anti-tubercular drug design.

Experimental Protocols

Chemical Synthesis: The Claisen-Schmidt/Cyclization Route
  • Objective: Synthesize 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole.

  • Scale: 10 mmol.

Reagents:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Hydrazine hydrate (80%, 2.0 eq)

  • Sodium Hydroxide (NaOH), Ethanol (EtOH), Glacial Acetic Acid.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve cyclopropyl methyl ketone (0.84 g, 10 mmol) and thiophene-2-carboxaldehyde (1.12 g, 10 mmol) in 20 mL of absolute ethanol.

  • Cool the solution to 0–5°C in an ice bath.

  • Add 5 mL of 40% aqueous NaOH dropwise with vigorous stirring.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl. Filter the yellow precipitate (chalcone), wash with water, and recrystallize from ethanol.

    • Checkpoint: Confirm structure via

      
      H-NMR (appearance of vinyl protons 
      
      
      
      7.0–7.8 ppm).

Step 2: Cyclization to Pyrazole

  • Dissolve the chalcone (5 mmol) in 15 mL of glacial acetic acid (or ethanol with catalytic acetic acid).

  • Add hydrazine hydrate (10 mmol) dropwise.

  • Reflux the mixture at 80–90°C for 3–5 hours.

  • Workup: Cool to room temperature and pour into ice water. Neutralize with ammonia solution if necessary.

  • Filter the solid product.[1] Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Biological Assay: Hsp90 ATPase Inhibition
  • Objective: Quantify the inhibitory potential of the synthesized derivative.

  • Method: Malachite Green Phosphate Assay.

Protocol:

  • Preparation: Incubate recombinant yeast Hsp90 (50 nM) with the test compound (0.01 – 100

    
    M) in assay buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl
    
    
    
    ) for 30 mins at 37°C.
  • Initiation: Add ATP (1 mM) to start the reaction. Incubate for 1 hour.

  • Termination: Add Malachite Green reagent to stop the reaction and complex with free inorganic phosphate (Pi).

  • Measurement: Read absorbance at 620 nm.

  • Analysis: Calculate IC

    
     by plotting % inhibition vs. log[concentration].
    

Visualization & Data

Synthesis Pathway Diagram

Synthesispathway Start1 Cyclopropyl Methyl Ketone Chalcone Chalcone Intermediate Start1->Chalcone NaOH, EtOH Claisen-Schmidt Start2 Thiophene-2- Carboxaldehyde Start2->Chalcone Product 5-Cyclopropyl-3- (thiophen-2-yl)-1H-pyrazole Chalcone->Product Hydrazine Hydrate Reflux (Cyclization)

Caption: Two-step synthesis via Claisen-Schmidt condensation followed by heterocyclization.

Mechanism of Action (Hsp90 Inhibition)

MOA Compound 5-Cyclopropyl-3-(thiophen-2-yl) Pyrazole Derivative Target Hsp90 N-Terminal ATP Pocket Compound->Target Targets Interaction Competitive Binding (Pi-stacking & H-bonds) Target->Interaction Induces Effect1 ATP Hydrolysis Blocked Interaction->Effect1 Causes Effect2 Client Protein (Akt, HER2) Instability Effect1->Effect2 Leads to Outcome Cancer Cell Apoptosis Effect2->Outcome Result

Caption: Pharmacological cascade of Hsp90 inhibition leading to apoptosis.

Comparative Activity Data (Predicted)
Compound ClassR1 (Pos 3)R2 (Pos 5)TargetEst. IC50 (µM)Stability
Target Scaffold Thiophen-2-yl Cyclopropyl Hsp90 0.05 - 0.2 High
Analog AThiophen-2-ylPhenylHsp900.08Low
Analog BPhenylCyclopropylCB10.01High
Analog CMethylCyclopropylNone>100High

References

  • Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors. Source: PubMed / Bioorganic Chemistry (2020) URL:[Link]

  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Source: Current Chemistry Letters (2018) URL:[Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent CB1 antagonists. Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole (Chemical Structure Validation). Source: Life Chemicals / PubChem URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized for its re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3] The incorporation of specific substituents onto the pyrazole core can significantly modulate its physicochemical properties and biological targets.

The subject of this guide, 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole, features two key pharmacophores: a cyclopropyl group and a thiophene ring. The cyclopropyl moiety is often introduced to enhance metabolic stability, improve potency, and modulate conformation. The thiophene ring, a bioisostere of the phenyl ring, can influence ligand-receptor interactions and pharmacokinetic profiles. The combination of these structural features within a pyrazole framework presents a compelling scaffold for the design of novel therapeutics.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole can be inferred from its structure and by comparison with related compounds. A summary of properties for structurally similar molecules is presented below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier/Source
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile1949836-86-5C12H11N3S229.31Advanced ChemBlocks [4]
5-Cyclopropyl-1H-pyrazole-3-carboxylic acid890591-72-7C7H8N2O2152.15Sigma-Aldrich
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid182415-24-3C8H6N2O2S194.21BLD Pharm [5]
5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid1368618-84-1C9H12N2O2180.2ChemicalBook [6]
1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine1240570-44-8C7H11N3137.18ChemScene [7]

Based on these related structures, 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole is expected to be a solid at room temperature with a molecular weight of approximately 204.28 g/mol and a formula of C11H10N2S.

Synthesis and Methodology

A plausible and efficient synthetic route to 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole involves the cyclocondensation of a chalcone intermediate with hydrazine hydrate. This is a widely used and reliable method for the synthesis of pyrazole derivatives.[8][9]

Proposed Synthetic Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A Cyclopropyl methyl ketone C 1-cyclopropyl-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone) A->C Base (e.g., NaOH or KOH) Ethanol, rt B Thiophene-2-carbaldehyde B->C E 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole C->E Acetic Acid, Reflux D Hydrazine hydrate (NH2NH2·H2O) D->E

Caption: Proposed two-step synthesis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-cyclopropyl-3-(thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) and thiophene-2-carbaldehyde (1.0 eq) in ethanol at room temperature, add a solution of sodium hydroxide (2.0 eq) in water dropwise.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

  • In a round-bottom flask, dissolve the chalcone from Step 1 (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the pyrazole product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Applications in Drug Discovery and Research

The unique structural combination of a pyrazole core with cyclopropyl and thiophene substituents suggests several potential applications in drug discovery.

Potential as Anticancer Agents

Diarylpyrazoles, including those with a thiophene group, have been investigated as potent inhibitors of Heat shock protein 90 (Hsp90).[10] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.[10] A compound with a thiophene group demonstrated significant antiproliferative activity against hepatocellular carcinoma cells.[10] The 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold could be explored for similar Hsp90 inhibitory activity.

G cluster_pathway Hsp90 Chaperone Cycle and Inhibition Hsp90_inactive Hsp90 (inactive) Hsp90_ATP Hsp90-ATP Hsp90_inactive->Hsp90_ATP ATP Binding Hsp90_Client Hsp90-Client Complex Hsp90_ATP->Hsp90_Client Client_Protein Oncogenic Client Protein (unfolded) Client_Protein->Hsp90_Client Client_Protein_folded Client Protein (folded, active) Hsp90_Client->Client_Protein_folded Chaperoning Degradation Ubiquitin-Proteasome Degradation Hsp90_Client->Degradation Inhibition leads to Inhibitor 5-cyclopropyl-3-(thiophen-2-yl) -1H-pyrazole Inhibitor->Hsp90_ATP Inhibition

Caption: Potential mechanism of action as an Hsp90 inhibitor.

Potential in Metabolic Disorders

Diaryl-pyrazole derivatives containing cyclopropyl groups have been identified as potent antagonists of the cannabinoid type 1 (CB1) receptor.[11] CB1 receptor antagonists have been explored for the treatment of obesity and related metabolic disorders.[11] The structural features of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole make it a candidate for investigation in this therapeutic area.

Supplier Information

While a direct supplier for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole with a confirmed CAS number was not identified in the initial search, the following suppliers offer the parent compound or closely related analogs for research purposes:

  • Life Chemicals: Offers 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole under the product number F2198-0049.[12]

  • Sigma-Aldrich: Provides various cyclopropyl-pyrazole and thiophenyl-pyrazole derivatives.

  • Advanced ChemBlocks: Supplies 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 1949836-86-5).[4]

  • TCI Chemicals: Offers 5-Cyclopropyl-1H-pyrazol-3-amine (CAS: 175137-46-9).

Researchers are advised to contact these suppliers directly to inquire about the availability and analytical data for the specific compound of interest.

Safety and Handling

As with any research chemical, 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole - 艾美捷科技. (n.d.).
  • 5-cyclopropyl-2h-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide. (n.d.). Sigma-Aldrich.
  • 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile. (n.d.). Advanced ChemBlocks.
  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | 890591-72-7. (n.d.). Sigma-Aldrich.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
  • 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268. (n.d.). PubChem.
  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018). Current Chemistry Letters.
  • 5-Cyclopropyl-1H-pyrazol-3-amine | 175137-46-9. (n.d.). TCI Chemicals.
  • Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. (n.d.). Chemsrc.com.
  • The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-cyclopropyl-1-ethyl-1H-pyrazole-3-carboxylic acid. (n.d.). ChemicalBook.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Semantic Scholar.
  • Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. (2020). PubMed.
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org.
  • 1240570-44-8 | 1-Cyclopropyl-5-methyl-1H-pyrazol-3-amine. (n.d.). ChemScene.
  • Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019). Life Chemicals.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • 182415-24-3|5-Thiophen-2-yl-1H-pyrazole-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

Sources

Foundational

5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole as a cannabinoid CB1 receptor antagonist

The following technical guide provides an in-depth analysis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold. This structure represents a critical chemotype in the evolution of Cannabinoid Receptor 1 (CB1) ant...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold. This structure represents a critical chemotype in the evolution of Cannabinoid Receptor 1 (CB1) antagonists, designed to optimize the pharmacodynamic profile of first-generation diarylpyrazoles (e.g., Rimonabant) by modulating lipophilicity and metabolic stability.

Executive Summary: The Strategic Shift in CB1 Ligand Design

The 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole moiety is a privileged scaffold in the design of "Second-Generation" CB1 receptor antagonists/inverse agonists. While first-generation compounds like Rimonabant (SR141716A) utilized a bulky 1,5-diarylpyrazole core, they suffered from poor aqueous solubility and severe psychiatric side effects due to broad central nervous system (CNS) exposure.

This specific scaffold introduces two critical bioisosteric modifications:

  • Thiophen-2-yl (C3 Position): Replaces the phenyl or carboxamide moiety to maintain

    
     stacking interactions with aromatic residues (e.g., F200, W356) in the CB1 binding pocket while altering electronic distribution.
    
  • Cyclopropyl (C5 Position): Replaces the bulky 4-chlorophenyl group found in Rimonabant. The cyclopropyl group provides necessary steric bulk to lock the receptor in the inactive state but significantly reduces molecular weight (MW) and lipophilicity (cLogP), potentially improving the peripheral-to-central distribution ratio.

Molecular Architecture & SAR Logic

The efficacy of this scaffold relies on its ability to stabilize the inactive conformation of the G-protein coupled receptor (GPCR).

Structure-Activity Relationship (SAR) Analysis
PositionSubstituentMechanistic Function
Core Pyrazole Rigid template ensuring correct vector alignment of substituents. Acts as a hydrogen bond acceptor/donor (if N-unsubstituted).
C3 Thiophen-2-yl Bioisostere: Mimics the phenyl ring but with higher electron density (sulfur lone pairs). Enhances affinity via interaction with the "Toggle Switch" residues (Trp-356/Phe-200) inside the transmembrane bundle.
C5 Cyclopropyl Steric Anchor: Occupies the hydrophobic accessory pocket. Unlike a phenyl ring, it lacks aromaticity, reducing the risk of metabolic activation (e.g., hydroxylation) while maintaining the hydrophobic volume required for inverse agonism.
N1 (Variable)Critical for Potency: In the 1H-pyrazole form, the molecule is a precursor.[1] To achieve nM affinity, N1 is typically substituted with a 2,4-dichlorophenyl group (mimicking Rimonabant) or a polar spacer to restrict BBB penetration.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole via a Claisen condensation-cyclization sequence. Scale: 10 mmol pilot batch.

Reagents & Materials
  • A: 2-Acetylthiophene (1.0 eq)

  • B: Cyclopropanecarboxylic acid ethyl ester (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) or Lithium Hexamethyldisilazide (LiHMDS)

  • Cyclizing Agent: Hydrazine hydrate (

    
    )
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Claisen Condensation (Formation of

    
    -diketone): 
    
    • Charge a flame-dried 3-neck flask with NaOEt (1.2 eq) in anhydrous EtOH under

      
       atmosphere.
      
    • Add 2-Acetylthiophene dropwise at 0°C. Stir for 30 min to generate the enolate.

    • Add Cyclopropanecarboxylic acid ethyl ester dropwise.

    • Allow to warm to Room Temperature (RT) and reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of ketone.

    • Workup: Acidify with 1N HCl to precipitate the 1,3-diketone intermediate (1-cyclopropyl-3-(thiophen-2-yl)propane-1,3-dione).

  • Cyclization (Knorr Pyrazole Synthesis):

    • Dissolve the isolated 1,3-diketone in EtOH.

    • Add Hydrazine hydrate (1.5 eq) dropwise at RT.

    • Reflux for 3 hours.[2] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyls followed by dehydration.

    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic pyrazole C4-H singlet (~6.3 ppm) and the disappearance of the diketone methylene peak.

    • MS (ESI+): Confirm [M+H]+ peak matching the calculated mass.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Pathway for the Pyrazole Core Start Reagents: 2-Acetylthiophene + Cyclopropyl Ester Step1 Claisen Condensation (NaOEt, Reflux) Start->Step1 Inter Intermediate: 1,3-Diketone Step1->Inter Acidify (HCl) Step2 Cyclization (Hydrazine Hydrate) Inter->Step2 Final Product: 5-cyclopropyl-3-(thiophen-2-yl) -1H-pyrazole Step2->Final -2 H2O

[3]

Pharmacological Mechanism: CB1 Inverse Agonism

This scaffold functions primarily as an Inverse Agonist . It binds to the constitutively active form of the CB1 receptor and stabilizes it in the inactive (


) state, thereby reducing basal signaling.
Signaling Pathway Inhibition

Upon binding, the antagonist blocks the activation of the


 protein.
  • Basal State (No Drug): CB1 exhibits spontaneous coupling to

    
    , inhibiting Adenylyl Cyclase (AC).
    
  • Antagonist State (Drug Bound): The drug prevents

    
     coupling.
    
  • Result: Relief of AC inhibition

    
    Increase in intracellular cAMP  (relative to the agonist-bound or basal state).
    
Signaling Diagram

CB1_Signaling Figure 2: Inverse Agonist Mechanism at CB1 Receptor Drug 5-cyclopropyl-3-(thiophen-2-yl) -1H-pyrazole CB1 CB1 Receptor (Inactive State) Drug->CB1 Stabilizes Inactive Conf. Gio G_i/o Protein (Uncoupled) CB1->Gio Blocks Coupling AC Adenylyl Cyclase (Active) Gio->AC Relief of Inhibition cAMP cAMP Levels (Increased/Restored) AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Downstream Effects (Lipolysis, etc.)

[4][5]

Comparative Data Profile

The following table contrasts the theoretical profile of the Cyclopropyl-Thiophene scaffold against the standard Rimonabant.

ParameterRimonabant (Standard)5-Cyclopropyl-3-(thiophen-2-yl) Analog*Advantage
C3 Substituent CarboxamideThiophen-2-ylImproved

-stacking; removal of H-bond donor.
C5 Substituent 4-ChlorophenylCyclopropylLower MW (-60 Da) ; Reduced lipophilicity.
CB1 Affinity (

)
~1.8 nM~2–10 nM (Predicted)Retains high potency.
CB2 Selectivity >500-fold>100-foldAdequate selectivity maintained.
TPSA ~45 Ų~30–40 ŲSlightly lower polar surface area (unless N1 is modified).

*Note: Data for the analog assumes N1-(2,4-dichlorophenyl) substitution, as the unsubstituted 1H-pyrazole has negligible affinity.

References

  • Lange, J. H., et al. (2005). "Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB1 cannabinoid receptor antagonists." Journal of Medicinal Chemistry.

  • Vannucchi, G., et al. (2009). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." Journal of Medicinal Chemistry.

  • Mohamady, S., et al. (2020).[6] "Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a New Class of Hsp90 Inhibitors." (Demonstrating the synthesis and stability of the thiophene-pyrazole core). Bioorganic Chemistry.

  • Sanofi-Aventis. (Patent). "Thiophene-2-carboxamide derivatives as CB1 antagonists." US Patent Application 2011/0183960.

Sources

Exploratory

5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole pharmacophore modeling

An In-Depth Technical Guide to Pharmacophore Modeling of the 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Scaffold Executive Summary The 1H-pyrazole ring system is a foundational scaffold in medicinal chemistry, present i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pharmacophore Modeling of the 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Scaffold

Executive Summary

The 1H-pyrazole ring system is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Specifically, the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core represents a promising, yet underexplored, chemical space. Derivatives of this scaffold have demonstrated potent activity as inhibitors of key therapeutic targets, including Heat Shock Protein 90 (Hsp90) and the Cannabinoid 1 (CB1) receptor, highlighting its potential for development in oncology and metabolic diseases.[3][4]

This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive walkthrough of pharmacophore modeling as applied to this specific scaffold. It moves beyond a generic overview to detail the strategic decisions, technical protocols, and validation systems essential for leveraging this computational technique effectively. We will explore both ligand-based and structure-based approaches, offering detailed, field-proven workflows that ensure scientific rigor and actionable outcomes. The ultimate goal is to equip research teams with the expertise to use pharmacophore modeling to efficiently screen large compound libraries, identify novel hits with diverse chemical structures, and guide the rational optimization of leads based on the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core.

The Strategic Imperative of Pharmacophore Modeling

In the modern drug discovery pipeline, computational methods are essential for reducing the time and cost associated with identifying promising lead candidates.[5] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target.[6][7] This abstract representation of molecular interaction, rather than the specific chemical structure, is the key to its power.[8]

Applications of a well-defined pharmacophore model include:

  • Virtual Screening: Rapidly searching massive compound databases to identify molecules that match the pharmacophoric features, enriching the hit list with potential actives.[7][8]

  • Scaffold Hopping: Discovering novel chemical series that fulfill the interaction requirements of the target, moving away from an existing chemical space to find new intellectual property.[8]

  • Lead Optimization: Guiding the modification of a lead compound to better satisfy the pharmacophore and improve biological activity.[9]

  • ADMET Prediction: Building models to identify features associated with adverse absorption, distribution, metabolism, excretion, and toxicity profiles.[10]

Foundational Decision: Ligand-Based vs. Structure-Based Approach

The first critical decision in any pharmacophore modeling project is the selection of the core methodology. This choice is dictated entirely by the available data for the biological target of interest.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the three-dimensional structure of the target protein is unknown, but a set of active small-molecule ligands is available. The core assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features. The model is built by superimposing these active compounds and extracting the shared chemical functionalities.

  • Structure-Based Pharmacophore Modeling (SBPM): This is the preferred method when a high-resolution 3D structure of the biological target (typically from X-ray crystallography or cryo-EM) is available, ideally as a complex with a bound ligand.[11][12] The model is derived directly from the key interaction points observed within the target's binding site, providing a highly accurate map of the required features for molecular recognition.[12][13]

The following decision workflow illustrates the logic for selecting the appropriate starting point.

G start Start: Define Biological Target for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Analog check_structure Is a high-resolution 3D structure of the target available? start->check_structure sbpm Structure-Based Pharmacophore Modeling (SBPM) check_structure->sbpm  Yes check_ligands Is a set of structurally diverse, active ligands known? check_structure->check_ligands No   sbpm_desc Derive pharmacophore from protein-ligand interactions in the binding site. sbpm->sbpm_desc lbpm Ligand-Based Pharmacophore Modeling (LBPM) check_ligands->lbpm  Yes dead_end Insufficient Data: Re-evaluate or generate more experimental data. check_ligands->dead_end No   lbpm_desc Derive pharmacophore from the common features of active molecules. lbpm->lbpm_desc

Figure 1: Decision workflow for choosing a pharmacophore modeling strategy.

Protocol: Ligand-Based Pharmacophore Modeling Workflow

This protocol is initiated when multiple active analogs of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold are known, but no target structure is available.

Step-by-Step Methodology
  • Training and Test Set Preparation:

    • Action: Curate a dataset of at least 5-10 structurally diverse, active compounds with high-quality biological activity data (e.g., IC₅₀, Kᵢ). These form the training set .[6]

    • Rationale: The model's quality is directly dependent on the quality and diversity of the input data. A diverse set ensures the resulting pharmacophore is not biased by a single chemical class.

    • Action: Create a separate test set containing both active and known inactive compounds that were not used in model generation. This is crucial for validation.[14][15]

  • Conformational Analysis:

    • Action: Generate a diverse set of low-energy 3D conformations for every molecule in the training set.[14]

    • Rationale: Small molecules are flexible. It is critical to explore their conformational space to identify the "bioactive conformation"—the specific 3D shape the molecule adopts when binding to its target.[14]

  • Molecular Alignment & Feature Identification:

    • Action: Superimpose the conformers of the active molecules. Algorithms align the molecules based on common chemical features.

    • Rationale: This step identifies the spatial arrangement of features that is common across all active compounds. Key pharmacophoric features include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic regions (HY)

      • Aromatic Rings (AR)

      • Positive/Negative Ionizable centers

  • Pharmacophore Hypothesis Generation:

    • Action: Generate multiple pharmacophore models (hypotheses) from the aligned features. Software will score these hypotheses based on how well they map to the active compounds in the training set.

    • Rationale: The best hypothesis is one that maps to all active compounds while minimizing overlap with known inactive molecules.

  • Model Validation (Self-Validating System):

    • Action: Validate the top-scoring hypothesis using the test set. A robust model must be able to distinguish active compounds from inactive ones.[16]

    • Key Metrics:

      • Enrichment Factor (EF): Measures how much the model enriches the concentration of actives in a subset of the database compared to random selection.

      • Goodness of Hit (GH) Score: A metric that combines the percentage of actives retrieved with other statistical measures.

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of predictive power (1.0 = perfect, 0.5 = random).

    • Fisher's Randomization Test: This statistical test ensures the correlation between chemical features and biological activity is not due to chance by scrambling the activity data and re-generating models.[16]

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A 1. Training Set Curation (Active Ligands) B 2. 3D Conformational Analysis A->B C 3. Molecular Alignment & Feature Identification B->C D 4. Generate Pharmacophore Hypotheses C->D E 5. Test Set Screening (Actives & Inactives) D->E F 6. Calculate Validation Metrics (ROC AUC, GH Score) E->F F->D Refine Hypothesis (If metrics are poor) G 7. Fisher's Randomization Test F->G H Validated Pharmacophore Model G->H

Figure 2: Workflow for Ligand-Based Pharmacophore Modeling (LBPM).
Data Presentation: Validation Metrics

A successful LBPM project should report its validation metrics clearly.

MetricValueInterpretation
Training Set Correlation (r²)0.95Strong correlation between the model and the training set activity data.
Test Set Correlation (Q²)0.78Good predictive power on an external set of compounds.[17]
GH Score0.75Indicates a good model that correctly identifies actives.[9]
ROC AUC0.88Excellent ability to distinguish between active and inactive compounds.
Fisher's Test (95% CI)PassThe model's correlation is statistically significant and not by chance.[16]

Table 1: Example validation data for a robust ligand-based pharmacophore model.

Protocol: Structure-Based Pharmacophore Modeling Workflow

This protocol is used when a high-resolution 3D structure of the target protein bound to a ligand is available. For the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold, we can use its known activity against Hsp90 as a case study.[3]

Step-by-Step Methodology
  • Target-Ligand Complex Preparation:

    • Action: Obtain the crystal structure of the target-ligand complex from the Protein Data Bank (PDB). For example, PDB ID: 2XAB for human Hsp90.

    • Action: Prepare the protein structure: add hydrogens, assign correct protonation states, remove water molecules not involved in binding, and perform energy minimization.

    • Rationale: This ensures the structure is computationally ready and free of artifacts from the crystallization process.

  • Binding Site Analysis & Interaction Mapping:

    • Action: Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically identify all key interactions between the bound ligand and the protein's active site residues.[11][18]

    • Rationale: This step directly translates the observed biological interactions (hydrogen bonds, hydrophobic contacts, etc.) into pharmacophoric features. The resulting features are grounded in experimental structural data, making this approach highly reliable.[12]

  • Pharmacophore Hypothesis Generation & Refinement:

    • Action: The software generates a pharmacophore hypothesis based on the identified interaction points.

    • Action: Manually inspect and refine the model. Exclude features that may be specific only to the co-crystallized ligand and add "excluded volumes" to represent the space occupied by the protein, preventing clashes.

    • Rationale: Automated tools are powerful, but expert scientific oversight is critical to create a model that is general enough to find novel scaffolds while being specific enough to the target's binding site.

  • Model Validation:

    • Action: Validate the model by screening a database of known active inhibitors and a set of decoy molecules (compounds with similar physical properties but different topology, assumed to be inactive).[13]

    • Rationale: Even though the model is based on a real structure, validation is essential to confirm its ability to prioritize active compounds in a screening context and avoid false positives. The same metrics as in LBPM (EF, GH Score, ROC AUC) are used.[19]

G A 1. Obtain & Prepare Target-Ligand Complex (e.g., PDB) B 2. Analyze Binding Site & Map Protein-Ligand Interactions A->B C 3. Generate Initial Pharmacophore Features B->C D 4. Refine Hypothesis (Add Excluded Volumes, Merge Features) C->D E 5. Validate Model with Actives & Decoy Set D->E F Validated Pharmacophore Model E->F

Figure 3: Workflow for Structure-Based Pharmacophore Modeling (SBPM).

Application: Pharmacophore-Based Virtual Screening Cascade

Once a robust and validated pharmacophore model is established, its primary application is to perform virtual screening (VS) on large chemical libraries to identify novel hits.[5][7]

Screening Workflow
  • Database Preparation:

    • Action: Obtain a large, diverse compound library (e.g., ZINC, Enamine, Maybridge).[16] Generate multiple 3D conformations for each molecule in the database.

    • Rationale: The quality of the screening output is limited by the diversity and quality of the input library. Pre-generating conformers saves significant time during the screening phase.

  • Pharmacophore-Based Screening:

    • Action: Use the validated pharmacophore model as a 3D query to search the prepared database. The software will rapidly filter the library, retaining only the molecules that can match the pharmacophore features in one of their low-energy conformations.

    • Rationale: This is the primary filtering step, capable of reducing a library of millions of compounds to a few thousand "virtual hits" in a computationally efficient manner.[20]

  • Hit Filtering and Post-Processing:

    • Action: Apply additional computational filters to the virtual hit list.

      • Drug-likeness Filters: Use rules like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.[16]

      • Molecular Docking: Dock the filtered hits into the target's binding site (if a structure is known) to predict binding poses and score interactions.[10] This adds a layer of structure-based validation.

    • Rationale: These subsequent filters refine the hit list, removing compounds that are likely to fail later in development and prioritizing those with the most promising predicted interactions.

  • Hit Selection for Experimental Validation:

    • Action: Visually inspect the top-scoring hits and select a diverse subset of compounds for acquisition and biological testing.

    • Rationale: The final output of the computational cascade is a small, manageable list of high-probability candidates for experimental validation, dramatically increasing the efficiency of the drug discovery process.

G start Validated Pharmacophore Model screen Pharmacophore-Based Virtual Screening start->screen db Large Compound Database (e.g., ZINC, >1M Compounds) db->screen hits1 Virtual Hits (~10,000 Compounds) screen->hits1 filter1 Drug-Likeness Filtering (Lipinski's Rules, etc.) hits1->filter1 hits2 Filtered Hits (~1,000 Compounds) filter1->hits2 docking Molecular Docking (If Target Structure is Known) hits2->docking hits3 Docked Hits (~100-200 Compounds) docking->hits3 selection Visual Inspection & Diversity Analysis hits3->selection final Final Hit List for Purchase & Biological Assay (~20-50 Compounds) selection->final

Figure 4: A typical virtual screening cascade using a validated pharmacophore model.

Conclusion

The 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole scaffold is a valuable starting point for drug discovery campaigns. Pharmacophore modeling provides a rational, efficient, and powerful computational framework to explore the potential of this core structure. By carefully selecting between ligand- and structure-based methodologies, adhering to rigorous validation protocols, and employing the resulting models in a multi-step virtual screening cascade, research teams can significantly accelerate the identification of novel, potent, and diverse lead compounds. This guide provides the strategic and technical foundation necessary to successfully implement this methodology, transforming a promising chemical scaffold into a tangible drug discovery program.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Omega.
  • Ligand-based Pharmacophore Modeling - Protheragen. Protheragen.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC.
  • Role of Pharmacophores in Virtual Screening and Drug Discovery - ResearchGate.
  • Structure based Pharmacophore Modeling Service - Creative Biolabs.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of medicinal chemistry, 57(11), 1-20.
  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore-Based Virtual Screening | Springer Nature Experiments.
  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate.
  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. Fiveable.
  • Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PubMed Central. (2018, March 14).
  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. Hilaris Publisher.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC. (2018, November 27).
  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. (2022, August 15).
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. Nanotechnology Perceptions.
  • 2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. Bio-protocol.
  • Pharmacophore modeling: advances and pitfalls - Frontiers. Frontiers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare.
  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV In - Juniper Publishers. (2023, September 20). Juniper Publishers.
  • How to do validation of ligand-based pharmacophore model in Ligandscout?. (2021, October 5).
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). MDPI.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22). MDPI.
  • Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. rjptonline.org.
  • Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma - PubMed. (2020, January 15).
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (2009, July 23).
  • Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters.
  • 5-cyclopropyl-2h-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide. Sigma-Aldrich.
  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. (2024, April 5). Journal of Applied Pharmaceutical Science.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole. AmyJet Scientific Inc.

Sources

Foundational

Introduction: The Strategic Union of Cyclopropyl and Pyrazole Moieties in Modern Drug Design

An In-Depth Technical Guide to the Metabolic Stability of Cyclopropyl-Substituted Pyrazole Rings In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achievin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of Cyclopropyl-Substituted Pyrazole Rings

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological and pharmacokinetic profiles. Among the most successful of these are the cyclopropyl group and the pyrazole ring. The cyclopropyl fragment, a three-membered carbocycle, is increasingly utilized to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2] Its rigid structure provides conformational constraint while its unique electronic character, with enhanced π-character in its C-C bonds, allows it to serve as a versatile bioisostere for alkenes or other small rings.[1][2][3]

Concurrently, the pyrazole nucleus has emerged as a privileged scaffold in drug discovery, featured in a growing number of FDA-approved therapeutics.[4] Often employed as a metabolically stable bioisostere for phenols or other heterocyclic systems, it offers a versatile platform for establishing crucial hydrogen bond interactions with biological targets.[5][6]

The combination of these two moieties creates a chemical scaffold of significant interest. However, achieving an optimal drug candidate requires a deep understanding of its metabolic fate. Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of its bioavailability, half-life, and potential for drug-drug interactions.[7][8] Compounds with poor stability often suffer from high first-pass metabolism, leading to low systemic exposure and rapid clearance.[9]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the metabolic pathways affecting cyclopropyl-substituted pyrazole rings, outlines robust experimental protocols for assessing their stability, and discusses field-proven strategies for mitigating metabolic liabilities, thereby enabling the rational design of more durable and efficacious drug candidates.

Section 1: The Metabolic Landscape: Deconstructing the Fate of Each Moiety

While the combination of cyclopropyl and pyrazole rings is often intended to enhance stability, each component possesses unique vulnerabilities and resistances to metabolic enzymes. A thorough understanding of these individual metabolic profiles is essential for predicting the behavior of the composite scaffold.

The Cyclopropyl Group: More Than Just a Stability Enhancer

The cyclopropyl ring is frequently introduced to block metabolic "soft spots." This strategy is grounded in physical organic chemistry: the ring strain results in shorter, stronger C-H bonds with a higher bond dissociation energy, making the initial hydrogen atom abstraction step—often the rate-limiting step in Cytochrome P450 (CYP) mediated oxidation—energetically less favorable.[3] A classic example is the drug pitavastatin, where a cyclopropyl group effectively diverts metabolism away from the major CYP3A4 pathway.[3]

However, this inherent stability is not absolute and can be context-dependent. Unexpected oxidation of the cyclopropyl ring itself has been observed in hepatocyte incubations across multiple species, highlighting the need for empirical testing.[3]

The most significant metabolic liability arises when the cyclopropyl group is directly attached to a nitrogen atom, forming a cyclopropylamine . This substructure is associated with two major metabolic concerns:

  • Bioactivation to Reactive Metabolites: Cytochrome P450 enzymes, particularly CYP1A2, can mediate the oxidation of the cyclopropylamine moiety.[3][10] This process can lead to the formation of highly reactive, ring-opened intermediates, such as carbon-centered radicals or α,β-unsaturated aldehydes.[10][11] These electrophilic species are capable of forming covalent adducts with cellular macromolecules like proteins, which is a leading mechanism for idiosyncratic drug-induced toxicity, as famously exemplified by the hepatotoxicity of the antibiotic trovafloxacin.[3][10][12] In vitro, this bioactivation can be detected by the formation of glutathione (GSH) conjugates.[3][13][14]

  • Mechanism-Based Inhibition: The same ring-opening process that generates reactive metabolites can also lead to the inactivation of the metabolizing enzyme itself. Cyclopropylamines are known mechanism-based inhibitors (or "suicide inhibitors") of CYP enzymes.[15][16] The reactive intermediate formed within the enzyme's active site can covalently bind to the enzyme, leading to its irreversible inactivation.[11][16] This can have profound implications for drug-drug interactions in a clinical setting.

G cluster_0 Bioactivation of Cyclopropylamine A Cyclopropylamine Substructure B CYP450-mediated Oxidation (e.g., CYP1A2) A->B [O] C Aminyl Radical B->C D Rapid Ring Opening C->D E Carbon-Centered Radical Intermediate D->E F Further Oxidation E->F I Enzyme Inactivation (Suicide Inhibition) E->I Covalent Binding to Enzyme G Reactive α,β-Unsaturated Aldehyde F->G H Covalent Adducts (Protein, GSH) G->H Nucleophilic Attack

Bioactivation pathway of a cyclopropylamine moiety.
The Pyrazole Ring: A Generally Robust but Not Invincible Core

The pyrazole ring is a cornerstone of modern medicinal chemistry partly due to its recognized metabolic stability.[4] As a relatively electron-deficient heterocycle compared to electron-rich counterparts like pyrrole or furan, it is less susceptible to oxidative metabolism by CYP enzymes.[17] This property allows it to serve as a reliable bioisostere, replacing metabolically labile aromatic systems without compromising biological activity.[5][18]

Despite its robustness, the pyrazole core can be metabolized through several pathways:

  • Aldehyde Oxidase (AO) Metabolism: AO is a key non-CYP, cytosolic enzyme that plays an increasingly recognized role in drug metabolism, particularly for N-heterocyclic compounds.[19] The susceptibility of a pyrazole-containing molecule to AO can be influenced by subtle structural changes. For instance, studies on the cyclopropyl-substituted pyrazole zoniporide demonstrated that it undergoes AO-catalyzed oxidation, and that modifications to other parts of the molecule could significantly alter this metabolic route.[20] Indeed, some large-scale analyses have suggested that the presence of a pyrazole ring can be a risk factor for AO metabolism.[21]

  • CYP-Mediated Oxidation: While less common, CYP enzymes can still metabolize the pyrazole ring or its substituents. Analysis of approved pyrazole-containing drugs reveals that major isoforms like CYP3A4 and CYP2C9 are sometimes involved in their Phase 1 metabolism.[22]

  • Conjugation (Phase II Metabolism): Early studies on the metabolism of pyrazole itself identified hydroxylation followed by conjugation as a clearance pathway.[23] Notably, metabolites conjugated with pentose were observed, suggesting that the pyrazole ring might enter salvage pathways typically used for purines and pyrimidines.[23]

Section 2: A Practical Guide to Assessing Metabolic Stability

Early and accurate assessment of metabolic stability is crucial for guiding medicinal chemistry efforts and selecting candidates with a higher probability of in vivo success.[8] In vitro assays using liver-derived subcellular fractions or cells are the workhorses of this evaluation.[24]

Key In Vitro Experimental Systems

The choice of in vitro system depends on the specific metabolic pathways being investigated. A tiered approach, starting with simpler systems and progressing to more complex ones, is often employed.

In Vitro SystemDescriptionKey Enzymes PresentPrimary Use Case
Liver Microsomes Vesicles of the endoplasmic reticulum, prepared by centrifugation of liver homogenate.[9]Phase I: Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs).[25]High-throughput screening for CYP-mediated metabolic liability.[9]
S9 Fraction Supernatant from a 9,000g centrifugation of liver homogenate.[26]Phase I: CYPs, FMOs. Phase II: UGTs, SULTs, GSTs. Cytosolic: Aldehyde Oxidase (AO), Xanthine Oxidase (XO).[9][25][26]Broader metabolic screening, including both Phase I and Phase II pathways, and crucial for assessing non-CYP metabolism (e.g., AO).[26]
Hepatocytes Intact, viable liver cells, used either fresh or cryopreserved.[9]Full Complement: All hepatic Phase I, Phase II, and cytosolic enzymes, plus active transporters and endogenous cofactors.[9]"Gold standard" for in vitro assessment; provides the most physiologically relevant data, predicting hepatic clearance and metabolite profiles.[9][27]
Experimental Protocol: Liver Microsomal Stability Assay

This protocol describes a standard, self-validating workflow for determining metabolic stability using liver microsomes. The inclusion of positive controls (compounds with known metabolic rates) and negative controls (incubations without the necessary cofactor) ensures the integrity of the assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Liver Microsomes (Human, Rat, etc.) from a commercial supplier.

  • Phosphate Buffer (e.g., 100 mM KPO₄, pH 7.4).[28]

  • Test Compound Stock Solution (e.g., 10 mM in DMSO).

  • Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil).[26]

  • NADPH Regenerating System (Cofactor).[28]

  • Acetonitrile (ACN) containing an appropriate Internal Standard (IS) for reaction termination and sample analysis.[28]

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.[28]

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes and all reagents on ice.

    • Prepare a microsomal working solution by diluting the stock in phosphate buffer to a concentration of 2x the final desired concentration (e.g., 1 mg/mL for a 0.5 mg/mL final concentration).[28]

    • Prepare a 2x working solution of the test compound and control compounds by diluting the DMSO stock in buffer. The final incubation concentration is typically 1 µM.[28]

  • Incubation Setup:

    • Add the 2x test compound/control solution to the appropriate wells of the incubation plate.

    • For the negative control (-NADPH), add the microsomal working solution and pre-incubate for 10 minutes at 37°C.

    • To initiate the metabolic reaction, add an equal volume of pre-warmed (37°C) NADPH solution to all wells except the T=0 and -NADPH wells. For T=0 wells, the quenching solution is added before the NADPH.

  • Time Course Sampling:

    • The plate is incubated at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN with Internal Standard to the respective wells.[26]

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to that of the Internal Standard.

G cluster_workflow In Vitro Metabolic Stability Workflow prep 1. Preparation - Thaw Reagents on Ice - Prepare Microsome & Compound  Working Solutions setup 2. Incubation Setup - Add Compound to Plate - Pre-incubate at 37°C prep->setup initiate 3. Reaction Initiation - Add pre-warmed NADPH  (Cofactor) setup->initiate sample 4. Time-Course Sampling - Incubate at 37°C - Quench at T = 0, 5, 15, 30, 60 min  with ACN + Internal Standard initiate->sample process 5. Sample Processing - Centrifuge to Pellet Protein - Transfer Supernatant sample->process analyze 6. LC-MS/MS Analysis - Quantify Remaining  Parent Compound process->analyze data 7. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Workflow for a typical liver microsomal stability assay.
Data Analysis and Interpretation

The disappearance of the parent compound over time typically follows first-order kinetics.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at Tₓ / Peak Area Ratio at T₀) * 100

  • Determine the Rate Constant (k):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the resulting line from linear regression is the elimination rate constant, k (in min⁻¹).

  • Calculate In Vitro Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • This value represents the intrinsic ability of the enzymes to metabolize the drug.[27] It can be scaled to predict in vivo hepatic clearance.[9][27]

Section 3: Strategic Interventions to Enhance Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several rational design strategies to mitigate the identified liabilities.

Blocking Metabolic Hotspots

Once a site of metabolism ("metabolic hotspot") is identified, it can be blocked through targeted chemical modification.

  • On the Cyclopropyl Ring: If the cyclopropyl group itself undergoes oxidation, or if a cyclopropylamine is causing bioactivation, replacing the vulnerable C-H bonds is a powerful strategy. Scientists at Merck successfully blocked an unexpected cyclopropyl ring oxidation by substituting it with a methyl group.[3] In cases of cyclopropylamine-mediated bioactivation, replacing the entire cyclopropyl moiety with a gem-dimethyl group has proven effective at averting the formation of reactive metabolites.[3][13][14]

  • On the Pyrazole Ring and Periphery:

    • Steric Shielding: Introducing bulky substituents near a metabolically labile position can physically hinder the approach of metabolizing enzymes.[18]

    • Electronic Deactivation: Incorporating electron-withdrawing groups, such as fluorine or trifluoromethyl, onto an aromatic ring can make it less electron-rich and therefore less susceptible to oxidative metabolism by CYPs.[18][29][30]

Scaffold Hopping and Bioisosteric Replacement

If a particular heterocyclic core is the primary source of metabolic instability, it can be replaced with a more stable bioisostere—a different functional group with similar spatial and electronic properties that maintains biological activity.[18] Replacing a metabolically labile phenyl ring with a more electron-deficient pyridine or pyrazole ring is a common and effective strategy to reduce CYP-mediated hydroxylation.[17][18]

Mitigating Aldehyde Oxidase (AO) Metabolism

Designing away from AO metabolism can be particularly challenging due to poorly understood structure-activity relationships. However, key strategies focus on altering the electronic properties of the N-heterocyclic substrate to disfavor its interaction with the molybdenum center of the enzyme. This can involve:

  • Rearranging the position of heteroatoms within the ring.

  • Strategically placing electron-withdrawing groups to reduce the electron density at the site of metabolism.[19]

Conclusion: An Integrated Approach to Durable Drug Design

The cyclopropyl-substituted pyrazole core represents a powerful and increasingly prevalent scaffold in modern drug discovery. Its popularity stems from the advantageous combination of the pyrazole's versatile binding properties and the cyclopropyl group's ability to confer potency and, often, metabolic stability.

However, this guide underscores that metabolic stability cannot be assumed. The cyclopropylamine substructure, in particular, presents a significant and well-documented risk for bioactivation into reactive metabolites and mechanism-based enzyme inhibition. Furthermore, the pyrazole ring itself is not immune to metabolism, with Aldehyde Oxidase emerging as a key clearance pathway to consider.

Therefore, a successful drug discovery program must integrate metabolic assessment early and iteratively. By employing a suite of in vitro tools—from high-throughput microsomal assays to the gold-standard hepatocyte models—researchers can build a comprehensive understanding of a compound's metabolic fate. This empirical data, when coupled with the rational design strategies outlined herein, empowers medicinal chemists to proactively address metabolic liabilities, block hotspots, and design molecules with the durability required for clinical success.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
  • Metabolic Stability - Frontage Labor
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: )
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability - IJPPR. (URL: _)
  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. (URL: )
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (URL: )
  • metabolic stability in liver microsomes - Mercell. (URL: )
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (URL: )
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC. (URL: )
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (URL: )
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (URL: )
  • Effect of structural variation on aldehyde oxidase-catalyzed oxid
  • Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors | Request PDF - ResearchG
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: )
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: _)
  • S9 Metabolic Stability - Cre
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: )
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchG
  • Mechanism of cytochrome P-450 inhibition by cyclopropylamines - ACS Public
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: )
  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity | Chemical Research in Toxicology - ACS Public
  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - ResearchG
  • Strategies to Enhance Metabolic Stabilities - PubMed. (URL: )
  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchG
  • Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-arom
  • Pyrazoles in Drug Discovery - PharmaBlock. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: )
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (URL: )
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: )
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (URL: )
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Upd
  • Aldehyde Oxidase Drug Metabolism: Evaluation of Drug Interaction Potential and Allometric Scaling Methods to Predict Human Pharm - CORE. (URL: )
  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: )
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [Link])

  • Synthesis and Evalution of Pyrazole Deriv
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. (URL: )
  • Cytochrome P450 Drug Metabolism - DynaMed. (URL: )
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: )

Sources

Exploratory

Introduction: The Architectural Significance of the Pyrazole Core in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 3,5-Disubstituted Pyrazoles The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3,5-Disubstituted Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." This designation stems from its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®).[4] The substituents at the 3- and 5-positions of the pyrazole ring play a crucial role in modulating the molecule's steric and electronic properties, thereby fine-tuning its biological activity and physicochemical characteristics.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core synthetic strategies for constructing 3,5-disubstituted pyrazoles. Moving beyond a mere recitation of methods, this document delves into the underlying reaction mechanisms, the rationale behind experimental choices, and the critical factors governing regioselectivity. We will examine classical condensation reactions, modern cycloaddition strategies, and the latest advancements in green and efficient synthesis, equipping the reader with both foundational knowledge and field-proven insights.

Pillar 1: The Knorr Pyrazole Synthesis - A Timeless and Versatile Condensation

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely employed methods for pyrazole synthesis.[5][6] Its enduring prevalence is a testament to its reliability and the broad availability of starting materials.

The Underlying Mechanism: A Tale of Two Carbonyls

The reaction proceeds via an acid-catalyzed pathway, beginning with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6][7] This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to yield the stable, aromatic pyrazole ring.[6]

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1_3_Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + R'-NHNH2 - H2O Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole 3,5-Disubstituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Aromatization)

Caption: General mechanism of the Knorr pyrazole synthesis.

Expertise in Action: Mastering Regioselectivity

The primary challenge and area of scientific art in the Knorr synthesis arise when using an unsymmetrical 1,3-dicarbonyl compound. In such cases, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][8] Controlling this outcome is paramount for efficient drug development.

Several factors govern this selectivity:

  • Steric Hindrance: A bulky substituent on the dicarbonyl compound will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl group.[8]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2]

  • Reaction pH: The pH of the medium dictates the course of the reaction. Under acidic conditions, the more basic nitrogen of a substituted hydrazine attacks the more reactive carbonyl. Conversely, under basic conditions, the initial condensation can be directed differently.[8]

  • Solvent Choice: The solvent can have a dramatic impact. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of the 5-arylpyrazole isomer compared to traditional solvents like ethanol.

Starting Materials (Dicarbonyl + Hydrazine)SolventCatalystTemperatureRatio (3-Subst:5-Subst)Yield (%)Reference
1-Phenyl-1,3-butanedione + MethylhydrazineEthanolAcetic AcidReflux~1:185
1-Phenyl-1,3-butanedione + MethylhydrazineTFEAcetic AcidReflux97:392
1-Phenyl-1,3-butanedione + MethylhydrazineHFIPAcetic AcidReflux>99:195
Ethyl Acetoacetate + PhenylhydrazineEthanolAcetic Acid100°COne Isomer>90[9][10]
1,3-Diketone + ArylhydrazineDMANoneRTHigh Regioselectivity59-98[2]
Field-Proven Protocol: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole

This protocol provides a representative example of the Knorr synthesis.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol, 2.24 g) in 30 mL of glacial acetic acid.

  • Reactant Addition: To the stirred solution, add phenylhydrazine (11 mmol, 1.19 g) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford the pure 3,5-diphenyl-1-substituted-pyrazole.

Pillar 2: Building from α,β-Unsaturated Systems - The Chalcone Route

An alternative and powerful strategy for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of α,β-unsaturated carbonyl compounds (like chalcones) with hydrazine derivatives.[5][9] This method often proceeds through a pyrazoline (dihydropyrazole) intermediate, which is subsequently oxidized to the aromatic pyrazole.

Mechanism and Workflow

The reaction is initiated by a Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a 5-hydroxypyrazoline intermediate. Subsequent dehydration and oxidation yield the final pyrazole product.[9]

Chalcone_Workflow Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole 3,5-Disubstituted Pyrazole Pyrazoline->Pyrazole Oxidation / Elimination

Caption: Synthetic workflow from α,β-unsaturated carbonyls.

Causality and Modern Enhancements

The choice of reaction conditions determines the final product. In the absence of an oxidant, the reaction may stop at the pyrazoline stage.[9] The in situ oxidation of the pyrazoline to the pyrazole is a key step for achieving the desired aromatic product. Various oxidizing agents can be employed, or the reaction can be designed with a leaving group on the carbonyl substrate that facilitates elimination.[5]

Modern energy sources have significantly optimized this process. Microwave irradiation, for instance, dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing side reactions.[5][11]

Field-Proven Protocol: Microwave-Assisted Synthesis of 3,5-Diarylpyrazoles

This protocol leverages microwave energy for an efficient transformation.[5]

  • Reagent Mixture: In a 10 mL microwave process vial, combine the chalcone (1 mmol), tosylhydrazone (1.2 mmol), and cesium carbonate (2 mmol) in 3 mL of dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 3,5-disubstituted pyrazole.

Pillar 3: 1,3-Dipolar Cycloaddition - A Convergent Approach

The 1,3-dipolar cycloaddition reaction is a highly efficient and convergent method for constructing the pyrazole ring. This strategy involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond, such as an alkyne.[12][13]

The [3+2] Cycloaddition Mechanism

This reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the three atoms of the diazo compound react with the two atoms of the alkyne triple bond in a single step to form the five-membered pyrazole ring directly. This approach offers excellent atom economy.

Dipolar_Cycloaddition cluster_reactants Reactants Diazo Diazo Compound (R1-C(N2)-R2) TransitionState [3+2] Transition State Diazo->TransitionState Alkyne Alkyne (R3-C≡C-R4) Alkyne->TransitionState Pyrazole Substituted Pyrazole TransitionState->Pyrazole Concerted Cycloaddition

Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Expert Insights and Regioselectivity

The regioselectivity of the cycloaddition is a key consideration and is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne. The reaction of monosubstituted diazomethanes with terminal alkynes generally leads to unstable 3H-pyrazoles that rapidly tautomerize to the aromatic pyrazole.[12] Microwave-assisted protocols have been developed for this reaction as well, allowing for rapid synthesis in good to high yields with high regioselectivity.[12]

Pillar 4: The Frontier of Pyrazole Synthesis - Green and Multicomponent Strategies

Driven by the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for pyrazole synthesis.[3]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[4][14] This approach enhances efficiency, reduces waste, and simplifies purification. MCRs have been developed where the 1,3-dicarbonyl compound is generated in situ before being cyclized with hydrazine, streamlining the overall process.[4][15]

  • Green Solvents and Catalysts: There is a significant trend towards replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions.[16][17] The use of heterogeneous or reusable catalysts, such as nano-ZnO or cetyltrimethylammonium bromide (CTAB) in water, further enhances the environmental credentials of these syntheses.[9][16]

  • Alternative Energy Sources: As previously mentioned, microwave irradiation and ultrasonic irradiation are key technologies in green chemistry.[5][11] They provide efficient energy transfer, leading to dramatically shorter reaction times, often under milder conditions and with improved yields compared to conventional heating.[18]

MethodConditionsReaction TimeYieldEnvironmental ImpactReference
Classical Knorr Reflux in Acetic Acid3-5 hoursGoodHigh energy, organic solvent waste
Microwave-Assisted Microwave, 120°C45-120 secondsExcellentLow energy, minimal waste
Ultrasound-Assisted Ultrasound, Water, RT2-6 minutesExcellentLow energy, green solvent (water)[14]
Solvent-Free TBAB catalyst, RT1-2 hoursGoodNo solvent waste[17]

Conclusion

The synthesis of 3,5-disubstituted pyrazoles is a rich and evolving field. While the classical Knorr condensation remains a robust and reliable tool, modern methodologies offer significant advantages in terms of efficiency, control over regioselectivity, and environmental sustainability. Strategies employing α,β-unsaturated systems and 1,3-dipolar cycloadditions provide powerful alternative routes to these valuable heterocyclic cores. For the contemporary researcher, a deep understanding of the underlying mechanisms, coupled with the strategic application of modern techniques like multicomponent reactions and microwave-assisted synthesis, is essential for the rapid and rational development of novel pyrazole-based compounds for a wide array of applications.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIV
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). PMC.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). Benchchem.
  • The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Form
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the synthesis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole . This scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the synthesis of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole . This scaffold is a privileged structure in drug discovery, often associated with cannabinoid receptor antagonism (CB1), anti-inflammatory, and antimicrobial activity.

Introduction & Retrosynthetic Analysis[1]

The synthesis of 3,5-disubstituted pyrazoles is classically achieved via the heterocyclization of


-unsaturated ketones (chalcones) with hydrazines.[1] For the specific target 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole , the retrosynthetic logic dictates the arrangement of the starting materials to ensure correct regiochemistry.
Retrosynthetic Logic

To obtain the 3-thienyl / 5-cyclopropyl substitution pattern, the precursor chalcone must be (E)-3-cyclopropyl-1-(thiophen-2-yl)prop-2-en-1-one .

  • C3 Origin: The carbon at position 3 of the pyrazole originates from the carbonyl carbon of the chalcone. Therefore, the ketone starting material must be 2-acetylthiophene .

  • C5 Origin: The carbon at position 5 originates from the

    
    -carbon of the chalcone. Therefore, the aldehyde starting material must be cyclopropanecarboxaldehyde .
    

Note on Tautomerism: In unsubstituted 1H-pyrazoles, the 3- and 5-positions are tautomerically equivalent due to the rapid migration of the N-H proton. Thus, 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole is chemically identical to 3-cyclopropyl-5-(thiophen-2-yl)-1H-pyrazole in solution. However, the synthetic route below targets the specific regiochemical assembly described.

Pathway Diagram

Retrosynthesis Target Target: 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole Chalcone Intermediate: (E)-3-cyclopropyl-1-(thiophen-2-yl)prop-2-en-1-one Target->Chalcone Heterocyclization (Hydrazine Hydrate) Reagents Precursors: 2-Acetylthiophene + Cyclopropanecarboxaldehyde Chalcone->Reagents Claisen-Schmidt (Aldol Condensation)

Caption: Retrosynthetic disassembly of the target pyrazole into accessible commercial precursors.

Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Objective: To synthesize (E)-3-cyclopropyl-1-(thiophen-2-yl)prop-2-en-1-one.

Materials
  • Ketone: 2-Acetylthiophene (10 mmol, 1.26 g)

  • Aldehyde: Cyclopropanecarboxaldehyde (10 mmol, 0.70 g)

  • Base: Potassium Hydroxide (KOH), 40% aq.[2][3] solution (2 mL) or solid pellets (15 mmol)

  • Solvent: Ethanol (EtOH), absolute (20 mL)

Protocol Steps
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (10 mmol) and cyclopropanecarboxaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add the 40% KOH solution (2 mL) over 5 minutes.

    • Expert Insight: Cyclopropyl rings can be sensitive to harsh acidic conditions but are generally stable in base. However, maintaining low temperature during addition prevents polymerization of the thiophene ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 6–12 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The chalcone typically appears as a distinct spot with lower

      
       than the ketone but higher than the aldehyde.
      
  • Work-up: Pour the reaction mixture into crushed ice (100 g) containing mild acid (approx. 2 mL HCl) to neutralize the base.

  • Isolation: A precipitate should form. Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove residual base.

  • Purification: Recrystallize from hot ethanol.

    • Expected Appearance: Light yellow to yellow crystalline solid.

ParameterSpecification
Yield 80–90%
Appearance Yellow Crystalline Solid
Melting Point Approx. 60–70°C (Analogs range)
Key NMR Feature Trans-alkene protons (

)
Phase 2: Heterocyclization to 1H-Pyrazole

Reaction: Michael Addition followed by Cyclization and Aromatization. Objective: Convert the chalcone to the aromatic pyrazole.

Critical Note: Reaction of chalcones with hydrazine hydrate typically yields pyrazolines (4,5-dihydro-1H-pyrazoles). To obtain the aromatic pyrazole , an oxidation step is required. This protocol uses an Iodine (


) mediated one-pot oxidative cyclization  for efficiency.
Materials
  • Precursor: Chalcone from Phase 1 (5 mmol)

  • Reagent: Hydrazine Hydrate (80% or 99%) (10-15 mmol, 2-3 equiv.)

  • Oxidant: Iodine (

    
    ) (5 mmol, 1 equiv.) OR DDQ (1.1 equiv)
    
  • Solvent: Ethanol (20 mL) or DMSO (for higher temp stability)

Protocol Steps
  • Dissolution: Dissolve the Chalcone (5 mmol) in Ethanol (20 mL).

  • Cyclization: Add Hydrazine Hydrate (15 mmol). Reflux the mixture for 3–5 hours.

    • Checkpoint: At this stage, the intermediate is the Pyrazoline . If you stop here, the product is unstable and prone to air oxidation.

  • Oxidation (Aromatization): Cool the mixture slightly (to ~60°C) and add Iodine (

    
    , 5 mmol).
    
  • Reflux: Continue refluxing for another 2–3 hours. The iodine promotes the dehydrogenation of the pyrazoline ring to the aromatic pyrazole.

  • Quenching: Cool to room temperature. Pour the mixture into ice water (100 mL).

  • Neutralization: Add 5% Sodium Thiosulfate solution (

    
    ) dropwise to the mixture to quench excess iodine (color changes from dark brown to pale).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via column chromatography (Silica Gel, Hexane:EtOAc gradient).

ParameterSpecification
Yield 65–75%
Appearance Off-white to pale tan solid
Characterization Loss of C4/C5 chiral centers seen in pyrazoline.

Mechanistic Pathway

The transformation involves a sequence of nucleophilic attacks followed by oxidation.

Mechanism cluster_conditions Conditions Chalcone Chalcone (Enone) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone 1,2-Addition (-H2O) Pyrazoline Pyrazoline (Dihydro-pyrazole) Hydrazone->Pyrazoline 5-exo-trig Cyclization Target Target Pyrazole (Aromatic) Pyrazoline->Target Oxidation (-2H) / I2 C1 NH2NH2 / EtOH / Reflux

Caption: Reaction mechanism from chalcone to aromatic pyrazole via pyrazoline intermediate.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures. This acts as a "Check Engine Light" for your synthesis.

1H NMR Signatures (DMSO-d6 or CDCl3)
  • The Pyrazole C4-H: Look for a sharp singlet in the aromatic region, typically around

    
     6.3 – 6.8 ppm .
    
    • Validation: If this peak appears as a multiplet or two doublets (dd) around 3.0–5.0 ppm, you have failed to oxidize the Pyrazoline . You must repeat the oxidation step.

  • The N-H Proton: A broad singlet, often exchangeable, appearing downfield (

    
     10.0 – 13.0 ppm).
    
  • Cyclopropyl Protons:

    • Methine (CH): Multiplet at

      
       1.8 – 2.0 ppm.
      
    • Methylene (

      
      ): Two multiplets at 
      
      
      
      0.7 – 1.0 ppm (distinctive high-field signals).
  • Thiophene Protons: Three distinct aromatic signals (dd or m) in the

    
     7.0 – 7.6 ppm range.
    
Troubleshooting Guide
  • Issue: Product is an oil/sticky gum.

    • Cause: Incomplete removal of high-boiling solvents or presence of unreacted chalcone.

    • Fix: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Issue: Low Yield in Step 2.

    • Cause: Formation of Azine side-products (Chalcone-N-N-Chalcone).

    • Fix: Ensure Hydrazine is in excess (at least 2.5 equivalents) to favor cyclization over dimerization.

References

  • Synthesis of 3,5-disubstituted-2-pyrazoline derivatives. ResearchGate. [Link]

  • Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones. NCBI / PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis and anticancer activity. Journal of Applied Pharmaceutical Science. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

Sources

Application

Application Note: Solvent Selection & Recrystallization Protocols for Pyrazole Derivatives

Introduction & Scientific Context Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). However, their purification presents unique challenges due to annular tautomerism (1H- vs. 2H- shifts) and their amphoteric nature (containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen).

This guide moves beyond generic "trial-and-error" approaches. It establishes a mechanistic framework for solvent selection based on the specific physicochemical interactions—Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), and Dielectric Constants—required to selectively crystallize pyrazole targets while rejecting impurities.

The Physicochemical Challenge
  • H-Bonding Network: Unsubstituted pyrazoles form strong intermolecular hydrogen bonds (dimers/oligomers), leading to high melting points relative to their molecular weight. Solvents must disrupt these intermolecular bonds to dissolve the solute at high temperatures.

  • Polarity Window: Most drug-like pyrazoles exhibit "intermediate" polarity (

    
    ). They are often too soluble in pure alcohols and insoluble in pure alkanes, necessitating binary solvent systems .
    

Solvent Selection Strategy

The selection process is governed by the Temperature-Dependent Solubility Differential (TDSD) . The ideal solvent system must exhibit a steep solubility curve: high solubility near the boiling point (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and low solubility at low temperatures (

).
Primary Solvent Classes for Pyrazoles[2]
Solvent ClassExamplesInteraction MechanismApplication Scope
Protic Polar Ethanol, Isopropanol (IPA), MethanolH-Bond Disruption: The solvent -OH group competes with pyrazole N-H...N bonds.Best First Choice. Excellent for polar pyrazoles. often used in binary mixes with water.
Aprotic Polar Ethyl Acetate (EtOAc), AcetoneDipole-Dipole: Solvates the polarized

-system of the pyrazole ring.
Intermediate Polarity. Good for N-alkylated or N-arylated pyrazoles where H-bonding is reduced.
Non-Polar Hexanes, Heptane, TolueneVan der Waals: Weak interaction.Anti-Solvent. Rarely used alone; essential as the "poor" solvent in binary pairs (e.g., EtOAc/Hexane).
Green Alternatives Ethanol/Water, 2-MeTHFTunable Polarity: Water acts as a potent anti-solvent for organics.Sustainability. EtOH/Water (70:30 to 50:50) is highly effective for amides and sulfonamide-substituted pyrazoles.

Visualizing the Decision Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on the pyrazole's substitution pattern.

SolventSelection cluster_legend Logic Key Start Start: Analyze Pyrazole Structure CheckNH Is the N1 position unsubstituted? (N-H present) Start->CheckNH PolarGroups Are polar groups present? (COOH, OH, NH2) CheckNH->PolarGroups Yes (H-Bond Donor) Lipophilic Is the molecule highly lipophilic? (Aryl/Alkyl heavy) CheckNH->Lipophilic No (N-Alkyl/Aryl) Ethanol System A: Ethanol or IPA (Single Solvent) PolarGroups->Ethanol No (Med Polarity) EtOH_Water System B: Ethanol/Water (Binary System) PolarGroups->EtOH_Water Yes (High Polarity) EtOAc_Hex System C: EtOAc/Hexanes (Binary System) Lipophilic->EtOAc_Hex No (Intermediate) Toluene System D: Toluene (Single Solvent) Lipophilic->Toluene Yes (Very Lipophilic) key Blue: Decision Point | Green: Recommended System

Figure 1: Decision matrix for selecting initial solvent screening candidates based on molecular substitution.

Experimental Protocols

Protocol A: Micro-Scale Solvent Screening (Self-Validating)

Objective: To rapidly identify the optimal solvent system using <50 mg of material.

Materials:

  • Crude Pyrazole Derivative (50 mg per tube)

  • Solvents: EtOH, EtOAc, Toluene, Water, Hexane.

  • Equipment: Heating block or oil bath, 4 mL glass vials.

Procedure:

  • Solubility Check (Cold): Place 50 mg of solid in a vial. Add 0.5 mL solvent.

    • Observation: If dissolved immediately

      
       Solvent is too good  (reject).
      
    • Observation: If insoluble

      
       Proceed to step 2.
      
  • Solubility Check (Hot): Heat the vial to boiling point.

    • Observation: If solid remains

      
       Solvent is too poor  (reject).
      
    • Observation: If dissolved ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      Potential Candidate .
      
  • Crystallization Check: Allow the hot solution to cool slowly to RT, then to 4°C.

    • Validation: Crystals must form within 1 hour. If oil forms, see "Troubleshooting."

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Context: Ideal for N-alkylated pyrazoles (e.g., intermediate 3c in literature [4]) which are moderately polar.

Step-by-Step Workflow:

  • Dissolution (The "Good" Solvent):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum Ethyl Acetate (EtOAc) .

    • Heat to reflux on a steam bath/hot plate.

    • Critical Check: Solution must be clear. If suspended particles remain (inorganic salts), perform a hot filtration .

  • The Saturation Point (The "Poor" Solvent):

    • Maintain reflux.[1]

    • Add Hexane dropwise through the top of the condenser.

    • Endpoint: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-clarification:

    • Add 2-3 drops of hot EtOAc to clear the turbidity. The solution is now supersaturated.

  • Nucleation & Growth:

    • Remove from heat.[2][3][4] Cover flask with a Kimwipe (not a stopper) to allow slow cooling.

    • Let stand at Room Temp (RT) for 2 hours.

    • Optional: Transfer to a 4°C fridge for final yield maximization.

  • Isolation:

    • Filter via Buchner funnel.

    • Wash with cold Hexane/EtOAc (9:1 ratio).

    • Dry under vacuum.[5]

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the solute separates as a liquid phase before crystallizing. This is common in pyrazoles due to impurities lowering the melting point below the solvent boiling point.[6]

Mechanism of Oiling Out

When


, the compound forms an amorphous oil.
Remediation Workflow

OilingOut Problem Problem: Oiling Out Step1 Re-heat to Dissolve Oil Problem->Step1 Step2 Add More 'Good' Solvent Step1->Step2 Lower Saturation Step3 Seed with Pure Crystal Step2->Step3 Provide Nuclei Step4 Scratch Glass Surface Step3->Step4 Induce Nucleation Step5 Slow Cool (Insulate Flask) Step4->Step5

Figure 2: Step-by-step remediation for oiling out events.

Specific Fixes:

  • Trituration: If oil persists, decant the solvent and add fresh cold solvent. Grind the oil against the glass with a spatula to induce lattice formation.

  • Seeding: Add a single crystal of pure product (if available) at a temperature just below the boiling point.

Data Summary: Solvent Properties

SolventBoiling Point (°C)Dielectric Constant (

)
Role in Pyrazole Purification
Water 10080.1Strong Anti-solvent. Used with EtOH/MeOH.[3][4][7]
Methanol 64.732.7Good solvent for highly polar/ionic pyrazoles.
Ethanol 78.424.5Universal standard. Balances polar/non-polar.
Acetone 56.020.7Good solvent; volatile. Avoid if reaction with amines is possible.
Ethyl Acetate 77.16.0Excellent "Good" solvent for binary systems.
Toluene 110.62.4High boiling point allows high solubility differential.
Hexane 68.01.9Standard "Poor" solvent (Anti-solvent).

References

  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from

  • National Institutes of Health (PMC). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. Retrieved from

  • ResearchGate. Substances yield after recrystallization from different solvents (Ethanol vs Isopropanol). Retrieved from

  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. (2022).[8] ACS Publications. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Method

Claisen-Schmidt condensation conditions for thiophene acetyl derivatives

Application Note: Optimizing Claisen-Schmidt Condensation for Thiophene-Based Chalcone Synthesis Executive Summary & Mechanistic Insight[1][2][3] The synthesis of thiophene-based chalcones (propenones) represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Claisen-Schmidt Condensation for Thiophene-Based Chalcone Synthesis

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of thiophene-based chalcones (propenones) represents a critical scaffold construction in medicinal chemistry.[1] Unlike simple carbocyclic analogs (e.g., acetophenone), 2-acetylthiophene and 3-acetylthiophene possess an electron-rich heteroaromatic ring. This electronic surplus influences the acidity of the


-protons and the stability of the resulting enolate, requiring precise control over basicity and temperature to avoid polymerization or self-condensation side reactions.

This guide details two validated protocols for the Claisen-Schmidt condensation of acetylthiophenes with aromatic aldehydes:

  • Protocol A: The "Gold Standard" thermodynamic method using NaOH/Ethanol.

  • Protocol B: A high-efficiency, green chemistry approach using Ultrasound Irradiation (Sonochemistry).[2]

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation followed by a dehydration step.[3] The thiophene ring's electron-donating nature stabilizes the intermediate cation during dehydration, often making the elimination step spontaneous without requiring harsh acid workup.

ClaisenSchmidtMechanism Reactants Acetylthiophene + Base (Deprotonation) Enolate Thienyl Enolate (Nucleophile) Reactants->Enolate - H2O Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate + Ar-CHO Transition E1cB Elimination (-H2O) Intermediate->Transition Base Product Thienyl Chalcone (α,β-unsaturated) Transition->Product

Figure 1: Step-wise mechanism of base-catalyzed condensation. Note that for thiophene derivatives, the dehydration step (red) is often rapid due to the extended conjugation of the final product.

Critical Parameter Analysis

Before initiating synthesis, researchers must account for the following variables specific to thiophene chemistry:

ParameterRecommendationScientific Rationale
Solvent System Ethanol (95%) or MethanolProtic solvents support the solubility of the aldehyde and the base while allowing the hydrophobic product to precipitate (facilitating workup).
Base Catalyst NaOH (40% aq) or LiOH·H₂O Strong bases are required to deprotonate the acetylthiophene (

). LiOH is preferred for sonochemistry due to better solubility/reactivity profiles in low-solvent volumes.
Stoichiometry 1:1 (Ketone:Aldehyde) While 1:1 is stoichiometric, a slight excess of aldehyde (1.1 eq) can drive the reaction to completion, as the aldehyde is generally easier to remove (via washing) than unreacted ketone.
Temperature 0°C to RT Critical: High temperatures (>50°C) can cause the thiophene ring to darken/polymerize or lead to Michael addition side-products.

Protocol A: Conventional Thermodynamic Synthesis

Best for: Large-scale batch synthesis where reaction time is not the primary constraint.

Materials
  • 2-Acetylthiophene (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (95%, 15 mL)

  • Sodium Hydroxide (NaOH) solution (40% w/v aqueous)

  • Ice-water bath

  • HCl (10%) for neutralization

Step-by-Step Methodology
  • Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-acetylthiophene and 10 mmol of the aromatic aldehyde in 15 mL of Ethanol . Stir until a homogeneous solution is obtained.

  • Catalyst Addition: Place the flask in an ice bath (0–5°C). Add 3 mL of 40% NaOH solution dropwise over 5 minutes.

    • Note: The solution often turns yellow/orange immediately, indicating enolate formation.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (25°C) .

    • Duration: 3 to 12 hours (Monitor via TLC using Hexane:EtOAc 8:2).

  • Quenching & Precipitation: Pour the reaction mixture into a beaker containing 100 g of crushed ice and 2 mL of concentrated HCl (to neutralize excess base).

    • Observation: A solid precipitate should form immediately. If an "oil" forms instead, see Section 5 (Troubleshooting).

  • Isolation: Filter the solid using a Buchner funnel under vacuum. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot Ethanol.

Protocol B: Ultrasound-Assisted "Green" Synthesis

Best for: High-throughput screening, library generation, and maximizing yield with minimal solvent.

Materials
  • 2-Acetylthiophene (1 mmol)[4]

  • Substituted Benzaldehyde (1 mmol)

  • Lithium Hydroxide Monohydrate (LiOH[4]·H₂O) (0.1 mmol / 10 mol%)[4]

  • Ethanol (2-3 mL)

  • Ultrasonic Cleaner/Bath (Frequency ~35-40 kHz)

Step-by-Step Methodology
  • Preparation: In a 10 mL reaction vial, mix 1 mmol 2-acetylthiophene , 1 mmol aldehyde , and 2 mL Ethanol .

  • Catalyst Loading: Add 4.2 mg (0.1 mmol) of LiOH·H₂O .

  • Irradiation: Place the vial in the ultrasonic bath at room temperature. Sonicate for 2–10 minutes .

    • Process Control: Monitor the bath temperature; if it exceeds 30°C, replace the water with cool water to prevent side reactions.

  • Workup: Pour the mixture onto crushed ice (acidification is often unnecessary due to the low catalyst loading, but can be done if pH > 8).

  • Filtration: Filter the precipitate, wash with cold water, and dry.

WorkflowComparison cluster_conv Protocol A: Conventional cluster_green Protocol B: Ultrasound StartA Mix Reagents (EtOH + NaOH) StirA Stir 3-12 Hours (RT) StartA->StirA IceA Pour on Ice/HCl StirA->IceA FilterA Filter & Recrystallize IceA->FilterA StartB Mix Reagents (EtOH + LiOH) SonicB Sonicate 2-10 Mins (Cavitation Energy) StartB->SonicB IceB Pour on Ice SonicB->IceB FilterB Filter (High Purity) IceB->FilterB

Figure 2: Workflow efficiency comparison. Protocol B significantly reduces reaction time and solvent waste.

Comparative Data Summary

The following data illustrates the efficiency gains when utilizing ultrasound irradiation for thiophene derivatives (Data synthesized from Chemical Science Transactions and Molecules).

Substrate (Aldehyde)Method A TimeMethod A Yield (%)Method B (US) TimeMethod B (US) Yield (%)
Benzaldehyde3.0 hrs75%2 min92%
4-Chlorobenzaldehyde3.5 hrs78%5 min94%
4-Methoxybenzaldehyde4.0 hrs72%8 min89%
4-Nitrobenzaldehyde1.5 hrs85%2 min96%

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Thienyl chalcones often separate as oils rather than solids when poured into ice water.

  • Cause: The melting point is near room temperature, or impurities (unreacted ketone) are depressing the melting point.

  • Solution:

    • Decant the aqueous layer.

    • Add a small amount of cold Ethanol (1-2 mL) to the oil.

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

    • Store in a refrigerator (-4°C) overnight.

Polymerization

If the reaction mixture turns dark black/tar-like:

  • Cause: Temperature too high or base concentration too strong, leading to thiophene ring degradation.

  • Correction: Reduce NaOH concentration to 10-20% or switch to Protocol B (LiOH). Ensure temperature does not exceed 25°C.

References

  • Ultrasound Assisted Synthesis and Antimicrobial Evaluation of Novel Thiophene Chalcone Derivatives. Chemical Science Transactions. (2014).

  • Solvent-free synthesis of chalcones using Mg(HSO4)2. RSC Sustainability. (2024).

  • Claisen-Schmidt Condensation Protocol. BenchChem Application Notes. (2025).

  • Structural correlation of some heterocyclic chalcone analogues. Molecules. (2013).

  • Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives. Current Organic Chemistry. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 3,5-Disubstituted Pyrazole Formation

The following guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It prioritizes mechanistic understanding and actionable protocols over generic textbook definiti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for medicinal chemists and process scientists. It prioritizes mechanistic understanding and actionable protocols over generic textbook definitions.

Subject: Troubleshooting Regioisomer Ratios in Pyrazole Synthesis Ticket Priority: High (Core Scaffold Construction) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The Core Problem: The "Tautomer Trap"

User Query: "I am reacting an unsymmetrical 1,3-diketone with methylhydrazine. I expected a single isomer, but I’m getting a 60:40 mixture. How do I control this?"

Scientist’s Analysis: The fundamental issue is that 3(5)-substituted pyrazoles exist in annular tautomerism (


). However, when you introduce a substituent on the nitrogen (either by using a substituted hydrazine or by alkylating the ring), you lock the tautomer.

In condensation reactions (the Knorr synthesis), the regioselectivity is determined by the initial nucleophilic attack . Methylhydrazine has two nucleophilic nitrogens:

  • 
     (Primary):  More nucleophilic due to less steric hindrance and the alpha-effect.
    
  • 
     (Secondary):  More electron-rich (inductive effect) but sterically hindered.
    

The Rule of Thumb: In neutral/acidic conditions, the primary


 usually attacks the most electrophilic carbonyl  first. However, with 1,3-diketones, the difference in electrophilicity between the two carbonyls is often too small to provide high selectivity, leading to the mixtures you observe.

Strategic Solutions: Troubleshooting & Protocols

Solution A: The "Enaminone" Bypass (De Novo Synthesis)

Best for: Constructing the ring from scratch with high regiocontrol.

Instead of using a 1,3-diketone, convert it to an enaminone (specifically a


-dimethylaminoenone). This desymmetrizes the electrophile. The carbon bearing the amino group becomes significantly less electrophilic (due to resonance donation), forcing the hydrazine to attack the other carbonyl.

Mechanism & Workflow:

G Start Unsymmetrical 1,3-Diketone Enaminone Intermediate: Enaminone Start->Enaminone Condensation DMFDMA Reagent: DMF-DMA DMFDMA->Enaminone Attack Step 1: NH2 attacks Carbonyl Enaminone->Attack Differentiation Hydrazine Reagent: R-NHNH2 Hydrazine->Attack Cyclization Step 2: Cyclization & Elimination Attack->Cyclization Product Target: Single Regioisomer Cyclization->Product

Caption: The enaminone route polarizes the substrate, directing the primary amine of the hydrazine to the specific carbonyl, ensuring regioselectivity.

Standard Operating Procedure (Enaminone Route):

  • Formation: Treat your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 equiv) in Toluene or neat at 80-100°C for 2-4 hours.

  • Verification: Monitor by TLC. The enaminone is usually a yellow/orange solid.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add Methylhydrazine (1.1 equiv).

  • Condition Check:

    • Standard: Reflux for 1-2 hours.

    • Result: The

      
       of the hydrazine attacks the carbonyl (not the enamine carbon). The final product places the Methyl group on the nitrogen adjacent to the substituent that was originally the enamine side.
      
Solution B: Regioselective N-Alkylation (Post-Synthetic)

Best for: When you already have the pyrazole core and need to add an R-group.

User Query: "I have a 3-phenyl-5-methylpyrazole. If I alkylate it with MeI, which isomer do I get?"

The "Steric vs. Chelation" Switch: Standard alkylation (Base/R-X) is dominated by sterics . The electrophile will approach the nitrogen furthest from the bulky group.

  • Result: 1,3-isomer (Bulky group at position 3, away from N-Me).

However, you can flip this selectivity using Mg-Catalysis (Chelation Control).

ParameterMethod 1: Thermodynamic/StericMethod 2: Kinetic/Chelation
Reagents

or

, Alkyl Halide

(cat.), Alkyl Halide
Solvent DMF or THFToluene or Dioxane
Mechanism

on least hindered N
Metal-templated delivery
Major Isomer 1,3-Disubstituted (Steric Product)1,5-Disubstituted (Chelation Product)
Selectivity Typically >10:1Typically >20:1

Protocol: Magnesium-Catalyzed Alkylation (To get the "Crowded" Isomer) Ref: Organic Letters 2012, 14, 16, 4130–4133

  • Setup: In a flame-dried flask, dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous Toluene.

  • Catalyst: Add

    
     (0.1 equiv) and DMAP (0.1 equiv). Stir for 15 min.
    
  • Alkylation: Add the alkyl halide (1.2 equiv). Heat to 60°C.

  • Why it works: The Magnesium coordinates to the pyrazole nitrogen and the incoming electrophile (often requiring a carbonyl/directing group on the electrophile or specific geometry), guiding it to the more hindered position.

Analytical Verification: Proving Your Structure[1]

User Query: "I have a peak, but I don't know if it's the 1,3 or 1,5 isomer. The proton NMR looks identical."

Scientist's Guide: Do NOT rely on 1D Proton NMR chemical shifts alone; they are solvent-dependent and unreliable for this distinction.

The "Golden Standard" Workflow:

  • NOE/ROESY (Nuclear Overhauser Effect):

    • Irradiate the N-Methyl group.

    • Isomer A (1,5-subst): You will see an NOE enhancement of the substituent at Position 5 (the neighbor).

    • Isomer B (1,3-subst): You will see NOE enhancement of the proton at Position 4 (the ring proton), but not the substituent at Position 3.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the cross-peak between the N-Methyl protons and the Ring Carbons .

    • Key Distinction: The N-Me protons will show a 3-bond coupling (

      
      ) to C5 .
      
    • If C5 is a quaternary carbon (bearing a substituent), you can identify it by its chemical shift and lack of HSQC correlation to a ring proton.

Decision Logic for Analysis:

Analysis Sample Purified Pyrazole Isomer NOE Run 1D NOE / 2D ROESY Target: N-R Group Sample->NOE Result1 NOE to Substituent? NOE->Result1 Isomer15 Conclusion: 1,5-Isomer (Crowded) Result1->Isomer15 Yes Isomer13 Conclusion: 1,3-Isomer (Steric) Result1->Isomer13 No (Only Ring H4)

Caption: Analytical workflow to definitively assign pyrazole regiochemistry using NOE spectroscopy.

FAQ: Rapid Fire Troubleshooting

Q: Can I use solvent polarity to switch regioselectivity in condensation? A: Rarely to a useful extent. While protic solvents (EtOH) stabilize different transition states than aprotic ones (THF), the energy difference is usually insufficient to swing a 60:40 mixture to >90:10. You are better off changing the substrate (Enaminone method) than tweaking the solvent.

Q: I need a 3-CF3 pyrazole. Does the trifluoromethyl group change the rules? A: Yes. The


 group is strongly electron-withdrawing. In condensation reactions with hydrazine, the 

(primary) will attack the carbonyl furthest from the

group (gamma-position) because the carbonyl adjacent to the

is hydrated or less accessible due to electronic repulsion in the transition state. This often yields the 5-CF3 isomer preferentially.

Q: What about using Ynones (Acetylenic Ketones)? A: Excellent choice. Reaction of hydrazines with


-alkynic ketones is generally highly regioselective. The hydrazine 

attacks the

-carbon of the triple bond (Michael addition) followed by cyclization. This is often more predictable than 1,3-diketones.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ResearchGate (Full Text Available). [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines. Journal of Organic Chemistry. [Link][1]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. [Link]

Sources

Optimization

removing unreacted chalcone intermediates from pyrazole products

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in heterocyclic chemistry: the removal of unreacte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical solutions for a common challenge in heterocyclic chemistry: the removal of unreacted chalcone intermediates from pyrazole products. Achieving high purity is paramount for accurate biological evaluation, subsequent synthetic transformations, and unambiguous characterization. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to tackle this purification challenge effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding chalcone impurities.

Q1: Why is it critical to remove residual chalcone from my pyrazole product?

Residual chalcone, an α,β-unsaturated ketone, can significantly compromise your research.[1][2] Chalcones themselves often exhibit potent biological activities, including antimicrobial and anticancer properties.[2][3] Their presence can lead to false positives in biological screenings, confounding the structure-activity relationship (SAR) studies of your target pyrazole compounds. Furthermore, the reactive enone functionality of the chalcone can interfere with subsequent reaction steps.

Q2: How can I quickly assess if my crude pyrazole product contains unreacted chalcone?

  • Thin Layer Chromatography (TLC): This is the most straightforward method. Chalcones are generally less polar than the corresponding pyrazoles (due to the formation of a new heterocyclic ring, often with hydrogen-bonding capabilities). On a normal-phase silica plate, the chalcone spot will have a higher Rf value (travel further up the plate) than the pyrazole product. Using an eluent system like ethyl acetate/hexane is typically effective for visualization.[4][5][6]

  • Color: Chalcones are often intensely colored (pale-yellow to orange solids) due to their extended conjugated system.[4][7] While many pyrazoles are also solids, a persistent yellow hue in a recrystallized product can be indicative of a lingering chalcone impurity.

  • ¹H NMR Spectroscopy: The most definitive evidence comes from NMR. Look for the characteristic pair of doublets for the α- and β-vinylic protons of the chalcone's enone system. These typically appear in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz), confirming a trans geometry.[8][9] The pyrazole product will have its own distinct signals, often including a characteristic methine proton (CH) signal for the pyrazoline ring, if applicable.[7][9]

Q3: What is the first and simplest purification method I should try?

Recrystallization is the primary choice for initial purification.[8][10] This technique exploits differences in solubility between the pyrazole and the chalcone in a given solvent at different temperatures. It is often highly effective, especially if the chalcone is a minor impurity. Ethanol and methanol are very common and effective solvents for this purpose.[4][7][10]

Troubleshooting Guides & Detailed Protocols

When simple recrystallization is insufficient, more rigorous methods are required. This section provides detailed, step-by-step protocols for advanced purification.

Logical Workflow for Purification

The following diagram outlines the decision-making process for purifying your pyrazole product.

G start Crude Reaction Mixture recrystallization Attempt Recrystallization start->recrystallization tlc_check1 Analyze Purity via TLC/NMR recrystallization->tlc_check1 success Pure Pyrazole Product tlc_check1->success Impurity Removed column_chrom Perform Column Chromatography tlc_check1->column_chrom Impurity Persists tlc_check2 Analyze Fractions via TLC column_chrom->tlc_check2 combine_fractions Combine Pure Fractions & Evaporate tlc_check2->combine_fractions combine_fractions->success

Caption: Decision workflow for pyrazole purification.

Method 1: Optimized Recrystallization

Principle of Separation: This technique relies on the solubility differential between the pyrazole product and the chalcone intermediate. Pyrazoles, particularly those with N-H bonds, can form hydrogen bonds, making them slightly more polar and often less soluble in hot, moderately polar solvents compared to the more nonpolar chalcone. Upon cooling, the less soluble compound (ideally, your pyrazole product) will crystallize out, leaving the more soluble impurity (chalcone) in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which your pyrazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common starting points are ethanol, methanol, or glacial acetic acid.[4][7][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at reflux temperature. Stirring or swirling is essential.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved chalcone impurity.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Purity Check: Analyze the final product using TLC and NMR to confirm the absence of the chalcone.

Data Summary: Solvent Selection

SolventPolarityBoiling Point (°C)Rationale for Use
Ethanol Polar Protic78.4Excellent general-purpose solvent for many pyrazoles and chalcones.[4][8][10]
Methanol Polar Protic64.7Similar to ethanol, but its lower boiling point can be advantageous.[7]
Glacial Acetic Acid Polar Protic118Often used in the reaction itself; can be a good recrystallization solvent for less soluble compounds.[10]
Dichloromethane/Petroleum Ether Nonpolar/Polar Aprotic MixVariableA solvent/anti-solvent system. The product is dissolved in a minimum of DCM, and pet ether is added until turbidity persists, promoting crystallization.[7]
Method 2: Silica Gel Column Chromatography

Principle of Separation: When recrystallization fails, column chromatography is the most robust solution. This method separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Silica gel is polar. The more polar pyrazole will interact more strongly with the silica and move down the column more slowly. The less polar chalcone will have weaker interactions and elute from the column first.[5][11][12]

Visualizing Separation on a Silica Column

G cluster_0 T=0 (Sample Loaded) cluster_1 T=1 (Elution in Progress) cluster_2 T=2 (Separation Achieved) column0 Eluent Crude Mixture (Pyrazole + Chalcone) Silica Gel column1 Eluent Chalcone (Less Polar, Moves Faster) Pyrazole (More Polar, Moves Slower) Silica Gel column2 Eluent Chalcone Elutes First Pyrazole Elutes Later Silica Gel

Caption: Separation of less polar chalcone from more polar pyrazole.

Step-by-Step Protocol:

  • Eluent Selection (via TLC):

    • The key to successful column chromatography is choosing the right mobile phase (eluent).

    • Use TLC to test various solvent systems, typically mixtures of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).

    • The goal is to find a solvent system where the pyrazole product has an Rf value of ~0.2-0.3 , and there is clear separation (ΔRf) between the pyrazole and the chalcone spot. A common starting ratio is 8:2 or 7:3 n-hexane:ethyl acetate.[4]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Gently add a thin layer of sand on top of the absorbed sample to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

    • Continuously monitor the separation by spotting the collected fractions on TLC plates.

  • Analysis and Isolation:

    • Spot fractions on a TLC plate alongside your crude mixture and pure standards (if available).

    • Identify the fractions containing only the pure pyrazole product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified pyrazole.

References
  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Technology. [Link]

  • Synthesis, Characterization, and BSLT Test of Pyrazoline and Pyrazole Compounds from Chalcone using Microwave Irradiation. Chimica et Natura Acta. [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. ACS Publications. [Link]

  • New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Development and Research. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry. [Link]

  • IR spectra of chalcone (A) and pyrazoline (B). ResearchGate. [Link]

  • One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. SpringerLink. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. PMC. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. [Link]

  • Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar. [Link]

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones. Human Journals. [Link]

  • Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Central Asian Journal of Medical and Natural Science. [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Journal of the Indian Chemical Society. [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Oily Pyrazole Derivatives

Status: Active Lead Scientist: Senior Application Scientist, Separation Sciences Last Updated: February 18, 2026 Introduction: Why is my Pyrazole an Oil? Welcome to the technical support hub for nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Separation Sciences Last Updated: February 18, 2026

Introduction: Why is my Pyrazole an Oil?

Welcome to the technical support hub for nitrogen heterocycles. A common frustration in pyrazole synthesis is the formation of viscous, intractable oils rather than crystalline solids.

The Physicochemical Reality: Many pyrazole derivatives are not "oils" by nature; they are supercooled liquids or solids with depressed melting points due to:

  • Hydrogen Bonding Disruption: N-substitution removes the donor-acceptor H-bond network that stabilizes the crystal lattice of unsubstituted pyrazoles.

  • Trace Impurities: Solvents (DMF, DMSO) or unreacted hydrazines act as "molecular lubricants," preventing crystal packing.

  • Amphoteric Drag: The basic nitrogen (pyridine-like, N2) interacts with acidic impurities, while the acidic nitrogen (pyrrole-like, N1, if unsubstituted) interacts with basic impurities, creating complex eutectics.

This guide prioritizes chemical modification and chromatographic intervention over standard recrystallization, which often fails for these substrates.

Module 1: Diagnostic Workflow

Before selecting a method, assess your crude material. Use the logic flow below to minimize yield loss.

PyrazolePurification Start Crude Pyrazole State PurityCheck Check TLC/NMR Purity Start->PurityCheck HighPurity High Purity (>85%) But won't crystallize PurityCheck->HighPurity LowPurity Low Purity (<85%) Complex mixture PurityCheck->LowPurity IsBasic Is the Pyrazole Basic? (N-substituted?) HighPurity->IsBasic AcidBase Method C: Acid-Base Extraction (pH Swing) LowPurity->AcidBase Large Scale (>5g) Column Method D: Modified Silica Column (TEA/NH3) LowPurity->Column Small Scale (<1g) SaltForm Method A: Salt Formation (HCl/Oxalate) IsBasic->SaltForm Yes Trituration Method B: Cold Trituration (Pentane/Ether) IsBasic->Trituration No/Weak

Figure 1: Decision matrix for selecting the optimal purification strategy based on purity and scale.

Module 2: The "Anti-Streak" Chromatography Protocol

The Problem: Pyrazoles possess a basic nitrogen (pyridine-type).[1] Standard silica gel is slightly acidic (pH ~5-6). The pyrazole "sticks" to the silica protons, causing severe tailing (streaking) and co-elution with impurities.

The Solution: Deactivate the silica surface using a volatile base.

Protocol: Triethylamine (TEA) Deactivation

Use this for: Small scale purification (<2g) of complex mixtures.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexane).

  • The Modifier: Add 1% v/v Triethylamine (TEA) to the slurry before pouring the column.

    • Mechanism:[2][3][4][5] TEA is a stronger base than most pyrazoles. It preferentially binds to the acidic silanol (Si-OH) sites, "capping" them.

  • The Mobile Phase: Maintain 1% TEA in your eluent system throughout the run.

  • Elution: Run the column. The pyrazole will now elute as a tight, symmetrical band.

  • Post-Column Workup (Critical):

    • Combine fractions.

    • Evaporate solvent.[3][6][7][8]

    • High Vacuum Step: TEA has a high boiling point (89°C) relative to common solvents. You must dry the product under high vacuum (<1 mbar) at 40°C for 2 hours to remove trace TEA, or the oil will persist.

Recommended Solvent Systems:

Polarity Solvent A Solvent B Modifier Application
Low Hexane Ethyl Acetate 1% TEA N-alkyl pyrazoles
Medium DCM Methanol 1% NH₃ (7N in MeOH) Polar/Amide derivatives

| High | Ethyl Acetate | Ethanol | 1% TEA | Highly polar adducts |

Module 3: Salt Formation (The "Magic Wand")

The Problem: You have a pure oil that refuses to solidify. The Solution: Convert the oily free base into a crystalline salt. This is the most robust method for long-term storage and handling.

Protocol: Hydrochloride or Oxalate Salt Formation

Use this for: N-substituted pyrazoles (basic).

Step 1: Dissolution Dissolve the oily pyrazole (1 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

Step 2: Acid Addition

  • Option A (HCl Salt): Bubble dry HCl gas through the solution OR add 1M HCl in ether (commercially available) dropwise at 0°C.

  • Option B (Oxalate Salt): Add a saturated solution of oxalic acid in ethanol dropwise.

    • Why Oxalate? Oxalate salts often crystallize better than hydrochlorides for lipophilic pyrazoles due to increased lattice energy.

Step 3: Isolation A precipitate should form immediately. Filter the solid and wash with cold ether.

Step 4: Regeneration (If Free Base is Required) If you need the free base for the next reaction:

  • Suspend the salt in DCM.

  • Wash with saturated aqueous NaHCO₃.

  • Dry organic layer (MgSO₄) and evaporate. The resulting oil will be significantly purer.

SaltRegen Oil Oily Pyrazole (Impure) Acid Add HCl/Ether or Oxalic Acid Oil->Acid Salt Crystalline Salt (Solid) Acid->Salt BaseWash Wash with Sat. NaHCO3 Salt->BaseWash Regeneration PureOil Purified Free Base (Clean Oil) BaseWash->PureOil

Figure 2: Workflow for purifying oily pyrazoles via temporary salt formation.

Module 4: Acid-Base Extraction (Phase Switching)

The Problem: Large scale (>10g) purification where chromatography is expensive and slow. The Science: Pyrazoles are weak bases (


 ~2.5 for unsubstituted, varying with substitution).[1] To protonate them fully, you need a pH significantly lower than the 

.
Protocol: The pH Swing
  • Dissolution: Dissolve the crude oil in an organic solvent immiscible with water (e.g., Ethyl Acetate or Ether).

  • Extraction (Protonation):

    • Extract with 1M HCl (aq) .

    • Checkpoint: The pyrazole (now protonated

      
      ) moves to the aqueous layer. Neutral organic impurities remain in the organic layer.
      
    • Caution: If your pyrazole has electron-withdrawing groups (e.g., -CF3, -NO2), its basicity may be too low for this method.

  • Wash: Wash the aqueous acidic layer with fresh Ethyl Acetate (2x) to remove trapped non-basic impurities. Discard these organics.

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH or solid

      
       until pH > 9.
      
    • Observation: The solution will turn cloudy as the free base pyrazole oils out or precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry (Na₂SO₄) and evaporate.

Troubleshooting & FAQ

Q: My pyrazole "oiled out" during recrystallization. What now? A: This is a phenomenon where the compound separates as a liquid phase before crystallizing.

  • Fix: Re-heat the mixture until clear. Add a seed crystal (if available) or scratch the glass surface vigorously with a glass rod at the air-liquid interface.[8]

  • Fix: Use the "Cloud Point" method : Dissolve in a "good" solvent (e.g., warm Ethanol). Add "poor" solvent (e.g., Water) dropwise until just turbid. Add one drop of Ethanol to clear it. Wrap the flask in a towel to cool very slowly.

Q: I used TEA in my column, but the NMR shows TEA peaks. A: TEA can H-bond to pyrazoles.

  • Fix: Dissolve the product in DCM and wash with water (TEA is water-soluble, lipophilic pyrazoles stay in DCM). Alternatively, dry in a vacuum oven at 40°C overnight.

Q: Can I distill pyrazoles? A: Yes, but they often have high boiling points. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). This is excellent for removing heavy tars, but less effective for separating closely related impurities.

References

  • Basicity of Pyrazoles: Alkorta, I., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." New J. Chem., 2015, 39 , 2861–2871.[9] Link

  • Silica Deactivation: "Tips for Flash Column Chromatography." University of Rochester, Not Voodoo X.Link

  • Recrystallization Strategies: "Recrystallization Guide." MIT OpenCourseWare, 5.301 Laboratory Techniques.Link

  • Salt Formation: "Purification of Laboratory Chemicals." W.L.F. Armarego.
  • General Synthesis & Purification: "Direct Preparation of N-Substituted Pyrazoles." J. Org. Chem. 2021. Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Thiophene-Pyrazole Coupling

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: TP-CPL-001 Subject: Troubleshooting & Optimization of Thiophene-Pyrazole Cross-Coupling Executive Summary Couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Chemistry) Ticket ID: TP-CPL-001 Subject: Troubleshooting & Optimization of Thiophene-Pyrazole Cross-Coupling

Executive Summary

Coupling electron-rich thiophenes with nitrogen-dense pyrazoles presents a unique "perfect storm" of side reactions. As researchers, we often face three distinct failure modes in this specific scaffold construction:

  • Rapid Protodeboronation: 2-Thienyl boronic acids are notoriously unstable, hydrolyzing back to thiophene faster than the transmetallation step.

  • Catalyst Deactivation: The high affinity of sulfur for palladium (catalyst poisoning) reduces turnover numbers (TON).

  • Regio-scrambling: The ambident nucleophilicity of the pyrazole ring (N- vs. C-reactivity) leads to inseparable isomeric mixtures.

This guide moves beyond standard Suzuki-Miyaura protocols to address the specific electronic and steric demands of this heteroaryl-heteroaryl coupling.

Module 1: Stabilizing the Thiophene Partner

Q: Why is my thiophene boronic acid disappearing without forming the product?

Diagnosis: You are likely experiencing protodeboronation . 2-Thienyl boronic acids are exceptionally prone to ipso-protonolysis, particularly under the basic, aqueous conditions required for Suzuki coupling. The heteroatom facilitates the cleavage of the C-B bond, yielding the volatile thiophene starting material, which is often mistaken for solvent in crude NMRs.

Technical Solution: The Slow-Release Strategy To mitigate this, you must lower the standing concentration of the free boronic acid or switch to a more robust surrogate.

Protocol A: MIDA Boronate Slow-Release N-Methyliminodiacetic acid (MIDA) boronates are stable to storage and chromatography. They hydrolyze slowly under basic conditions, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

ParameterStandard ConditionOptimized MIDA Protocol
Boron Source 2-Thienyl boronic acid2-Thienyl MIDA boronate
Solvent DME/Water (1:1)THF/Water (10:1)
Base Na₂CO₃ (Rapid hydrolysis)K₃PO₄ (Controlled hydrolysis)
Temperature 80–100°C60°C (Slow release)

Protocol B: Anhydrous Coupling (Liebeskind-Srogl) If protodeboronation persists, switch mechanisms entirely. Use a thiophene thioester and a pyrazole boronic acid (inverse polarity) under Liebeskind-Srogl conditions, which are neutral and avoid the hydrolytic pathway.

Module 2: Catalyst Selection & Sulfur Poisoning

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are facing catalyst poisoning or ligand displacement . The sulfur atom in thiophene can coordinate competitively to the Pd(0) center, displacing labile phosphine ligands (like PPh₃). Once the sulfur binds, it creates a "dead" complex that cannot undergo oxidative addition.

Troubleshooting Workflow:

CatalystTroubleshooting Start Reaction Stalls CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Yes ClearSol Clear/Yellow Solution CheckColor->ClearSol No Action1 Ligand Dissociation. Switch to Bidentate Ligand (e.g., dppf) BlackPpt->Action1 Action2 S-Coordination/Poisoning. Switch to Bulky Buchwald Ligand (e.g., XPhos, SPhos) ClearSol->Action2

Figure 1: Decision tree for diagnosing catalyst deactivation in sulfur-rich couplings.

Recommended Catalyst Systems:

  • The Workhorse: Pd(dppf)Cl₂ · DCM

    • Why: The bidentate ferrocenyl ligand bites tightly, preventing ligand dissociation and resisting displacement by sulfur.

    • Use Case: General coupling of 2-bromothiophenes.

  • The Specialist: XPhos Pd G3 or G4

    • Why: The bulky biaryl ligand creates a steric shell around the Pd center, physically blocking the approach of the thiophene sulfur while allowing the oxidative addition of the C-Br bond.

    • Use Case: Sterically hindered pyrazoles or electron-poor thiophenes.

Module 3: Controlling Regioselectivity

Q: I am getting a mixture of N-arylation and C-arylation. How do I force C-C coupling?

Diagnosis: Pyrazoles are ambident nucleophiles. Under basic Suzuki conditions, the NH proton is deprotonated, making the nitrogen highly nucleophilic. This leads to competitive Buchwald-Hartwig type N-arylation or simply SNAr if the thiophene is electron-deficient.

Technical Solution: The Protection Strategy You must block the nitrogen to force reaction at the carbon center.

Step-by-Step Protocol:

  • Protection:

    • React your pyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP (Tetrahydropyran).

    • Note: Avoid Boc groups if using strong bases at high temperatures, as they can be thermally cleaved or hydrolyzed, leading to late-stage N-arylation byproducts.

  • Coupling:

    • Perform the Suzuki coupling with the N-protected pyrazole.[1][2]

  • Deprotection:

    • SEM: Remove with TBAF/THF or TFA.

    • THP: Remove with mild acid (HCl/MeOH).

Data Comparison: Protecting Group Efficiency

Protecting GroupStability (Base/Heat)C-Coupling YieldEase of Removal
None (Free NH) N/A35% (Mix of N/C)N/A
Boc Low (<80°C)60%High (TFA)
THP High82%High (Acid)
SEM Very High91% Moderate (Fluoride source)

Module 4: Experimental Protocol (Best Practice)

Experiment: Coupling of 2-Thienyl MIDA Boronate with 4-Bromo-1-SEM-Pyrazole.

  • Setup: In a glovebox or under Argon, charge a microwave vial with:

    • 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (1.0 equiv)

    • 2-Thienyl MIDA boronate (1.2 equiv)

    • XPhos Pd G3 (2.0 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . The water is critical for the slow hydrolysis of the MIDA ester.

  • Reaction: Seal and heat to 60°C for 12 hours.

    • Why 60°C? Higher temperatures accelerate protodeboronation of the released boronic acid.

  • Workup: Dilute with EtOAc, wash with brine. The MIDA byproduct is water-soluble and is removed in the aqueous layer.

  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[3] "Acid-promoted metal-free protodeboronation of arylboronic acids." Chemical Science. Link

  • MIDA Boronates in Synthesis

    • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society. Link

  • Catalyst Poisoning by Sulfur

    • Babau, J., et al. (2025). "Cause of poisoning of palladium-based catalyst for hydrogenation."[4] ResearchGate.[4][5] Link

  • Thiophene-Indazole Coupling Protocols

    • Lamazzi, C., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules. Link

  • Regioselectivity in Pyrazoles

    • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link

Sources

Troubleshooting

overcoming steric hindrance of the cyclopropyl group during synthesis

Status: Online | Tier: 3 (Advanced Organic Chemistry) Ticket Subject: Overcoming Steric & Electronic Impediments of the Cyclopropyl Group Introduction: The "Walsh" Wall The cyclopropyl group presents a unique paradox in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Organic Chemistry) Ticket Subject: Overcoming Steric & Electronic Impediments of the Cyclopropyl Group

Introduction: The "Walsh" Wall

The cyclopropyl group presents a unique paradox in synthesis: it is sterically demanding (effective cone angle ~135°) yet electronically distinct due to its high ring strain (~27.5 kcal/mol) and the


-character of its C-C 

bonds (Walsh orbitals).

When you encounter "steric hindrance" with a cyclopropyl group, you are often fighting two hidden variables:

  • Trajectory Blockage: The rigid, oblate shape of the ring blocks nucleophilic attack trajectories more effectively than flexible alkyl chains (e.g., isopropyl).

  • Orbital Locking: The ring forces adjacent

    
    -systems into specific conformations (bisected vs. perpendicular) to maximize orbital overlap, often locking the molecule in its most sterically hindered state.
    

This guide provides troubleshooting protocols to bypass these barriers.

Module 1: Cross-Coupling Failures (Suzuki-Miyaura)

User Issue: “My reaction stalls or decomposes when coupling cyclopropylboronic acid with ortho-substituted aryl halides.”

Root Cause Analysis

Cyclopropylboronic acid is notoriously unstable.[1] It undergoes rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetallation step, especially when hindered aryl halides slow down the catalytic cycle. The steric bulk of the cyclopropyl group exacerbates this by retarding the approach of the boronate to the Palladium center.

Protocol A: The "Slow-Release" Strategy (MIDA Boronates)

To overcome the competition between decomposition and coupling, use N-methyliminodiacetic acid (MIDA) boronates.[2] These amphoteric ligands protect the boron atom, rendering it unreactive until hydrolyzed.

The Workflow:

  • Reagent: Replace Cyclopropyl-B(OH)2 with Cyclopropyl-B(MIDA).

  • Conditions: Use a biphasic system (Dioxane/H2O) with mild base (

    
    ).
    
  • Mechanism: The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid in low, steady concentrations. This keeps the active species below its decomposition threshold but available for the catalyst.

Recommended Conditions:

Component Standard Reagent MIDA Protocol (Hindered)
Boron Source Cyclopropylboronic acid (1.5 equiv) Cyclopropyl MIDA boronate (1.2 equiv)

| Catalyst |


 | Pd(OAc)2 + SPhos or XPhos  |
| Base  | 

|

(anhydrous)
| | Solvent | Toluene/Water | Dioxane/Water (5:1) | | Temp | 80–100 °C | 60 °C (Slow Release) |
Visualization: The Slow-Release Kinetic Trap

MIDA_Mechanism cluster_0 Reservoir (Inactive) cluster_1 Active Zone MIDA Cyclopropyl-B(MIDA) (Air Stable / Unreactive) Acid Cyclopropyl-B(OH)2 (Unstable Active Species) MIDA->Acid Slow Hydrolysis (Rate Limiting) Pd Pd-Ar-X (Catalyst Cycle) Acid->Pd Transmetallation Decomp Decomposition (Protodeboronation) Acid->Decomp Fast Decay (If [Acid] is high) Product Ar-Cyclopropyl (Coupled Product) Pd->Product Reductive Elimination

Caption: The MIDA strategy throttles the release of boronic acid, preventing the "Fast Decay" pathway from dominating when the catalytic cycle is sterically slowed.

Module 2: Stereocontrol in Nucleophilic Additions

User Issue: “Reduction of my cyclopropyl ketone yields the wrong diastereomer, or the reaction is incredibly slow.”

Root Cause Analysis

Cyclopropyl ketones are not free-rotating. To maximize conjugation between the bent C-C bonds (Walsh orbitals) and the carbonyl


 system, the ring adopts a bisected (s-cis)  conformation.
  • The Barrier: This conformation places the

    
    -hydrogens of the ring directly in the path of nucleophiles attacking from the "bottom" face, while the "top" face might be blocked by 
    
    
    
    -substituents.
  • The "Cyclopropyl Effect": Unlike alkyl groups, the cyclopropyl group often directs attack anti to itself not just due to bulk, but due to this electronic locking.

Protocol B: Controlling the Conformation

To override the substrate's inherent bias, you must alter the transition state compactness.

Troubleshooting Table:

Desired Outcome Reagent Strategy Why it works
Felkin-Anh Product (Standard) L-Selectride (Bulky Hydride) The massive steric bulk of the reagent amplifies the difference between the small and medium groups, forcing attack from the least hindered trajectory.

| Chelation Control (Anti-Felkin) |


  or 

+ AllylSilane
| If the ketone has an

-heteroatom, the Lewis acid locks the carbonyl and the heteroatom, overriding the cyclopropyl steric bias. | | 1,2-Reduction (Luche) |

+

| Cerium activates the carbonyl preferentially (hard Lewis acid), allowing reduction at lower temperatures where conformational locking is more rigid, improving selectivity. |
Module 3: Amination of Hindered Cyclopropylamines

User Issue: “Buchwald-Hartwig coupling of cyclopropylamine with ortho-substituted aryl chlorides fails.”

Root Cause Analysis

Cyclopropylamines are sterically deceptive. The


-carbon is secondary, but the bond angles (

) compress the electron density, making the nitrogen less nucleophilic and the surrounding space more crowded than a standard isopropyl group. Standard ligands (

, BINAP) fail to promote the reductive elimination step due to this crowding.
Protocol C: Ligand Selection Matrix

Use dialkylbiaryl phosphine ligands designed to create a "pocket" for the metal center.

Decision Logic:

  • Primary Cyclopropylamine (

    
    ):  Use BrettPhos  or tBuBrettPhos .[3]
    
    • Reason: These ligands prevent the formation of stable bis-amine palladium complexes which arrest the cycle.

  • Secondary Cyclopropylamine (

    
    ):  Use RuPhos .
    
    • Reason: RuPhos provides the specific steric bulk required to force the reductive elimination of the bulky tertiary amine product.

Visualization: Ligand Selection Workflow

Amination_Logic Start Cyclopropylamine Coupling Type Amine Type? Start->Type Primary Primary (-NH2) Type->Primary Secondary Secondary (-NHR) Type->Secondary Aryl Aryl Halide Sterics? Primary->Aryl Ortho-substituted Brett Ligand: BrettPhos Pd Source: Pd(OAc)2 Base: LiHMDS Primary->Brett Standard Ru Ligand: RuPhos Pd Source: Pd2(dba)3 Base: NaOtBu Secondary->Ru Standard Advanced Ligand: P(t-Bu)3 (For extremely hindered mesityl-type systems) Aryl->Advanced High Steric Bulk

Caption: Workflow for selecting the correct Buchwald ligand based on amine class and steric demand.

FAQs: Quick Fixes

Q: Why does my cyclopropyl ring open during Lewis Acid catalysis? A: You are likely triggering a Cloke-Wilson rearrangement . Cyclopropyl ketones/aldehydes can rearrange to dihydrofurans under high heat or strong Lewis Acid conditions (


, 

).
  • Fix: Switch to milder Lewis acids like

    
     or lower the temperature to -78°C.
    

Q: Can I use Grignard reagents to install a cyclopropyl group on a hindered ketone? A: Rarely. Cyclopropylmagnesium bromide is a good nucleophile but often acts as a base with hindered ketones (enolization).

  • Fix: Use Cyclopropyl-Lithium (generated via halogen-lithium exchange) at -78°C, or use Cerium(III) chloride (organocerium reagent) to suppress basicity and enhance nucleophilicity.

Q: I see "Axial Preference" in my NMR when a cyclopropyl group is adjacent to a cyclohexane. Is this real? A: Yes. This is the "Surprising Cyclopropyl Effect." To avoid torsional strain between the ring C-H bonds and the cyclopropyl C-C bonds, even bulky groups adjacent to a spiro-cyclopropyl moiety will prefer the axial position. Do not force them equatorial; the molecule will resist.

References
  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Cyclopropyl Conformational Analysis: Gomes, J. A. N. F. (1983). The conformation of cyclopropyl ketone and aldehyde derivatives. Journal of Molecular Structure: THEOCHEM, 93, 157-170. Link

  • Suzuki Coupling of Cyclopropylboronic Acids: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Torsional Strain (Cyclopropyl Effect): Pascual Escudero, F., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 14, 1234. Link

Sources

Optimization

Technical Support Center: Bioavailability Enhancement of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Status: Active Ticket ID: BIO-PYR-THIO-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary & Compound Analysis Welcome to the technical support hub for 5-cyclopropyl-3-(thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BIO-PYR-THIO-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Analysis

Welcome to the technical support hub for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole . Based on the structural pharmacophore—a 3,5-disubstituted pyrazole core containing a lipophilic thiophene ring and a rigid cyclopropyl moiety—this compound is classified as a BCS Class II candidate (Low Solubility, High Permeability).

Root Cause Analysis of Poor Bioavailability:

  • Crystal Lattice Energy: The 1H-pyrazole motif acts as both a hydrogen bond donor (NH) and acceptor (N), leading to strong intermolecular H-bonding in the solid state (high melting point, "brick dust" behavior).

  • Lipophilicity: The thiophene and cyclopropyl groups significantly increase LogP (estimated >3.0), limiting aqueous solubility in the gastrointestinal (GI) tract.

  • Metabolic Liability: While the cyclopropyl group protects against alkyl oxidation, the thiophene ring is susceptible to S-oxidation and ring-opening by Cytochrome P450 enzymes (specifically CYP3A4/2C9), potentially leading to high first-pass metabolism.

Module 1: Solubility Enhancement (Amorphous Solid Dispersions)

The Issue: The compound precipitates immediately upon contact with gastric fluids or fails to dissolve due to high lattice energy. The Solution: Disrupt the crystal lattice using Amorphous Solid Dispersions (ASD). The pyrazole NH is an excellent handle for hydrogen bonding with polymers like PVPVA (Copovidone).

Workflow: Polymer Screening for ASD

The following decision tree outlines the logical flow for selecting the optimal polymer carrier.

ASD_Screening Start Start: Pure API (Crystalline) Tg_Check Measure Tg & Tm (DSC) Start->Tg_Check Solubility_Check Solubility in Organic Solvents? Tg_Check->Solubility_Check Spray_Dry Method: Spray Drying (DCM/Methanol) Solubility_Check->Spray_Dry High Solubility HME Method: Hot Melt Extrusion (Solvent-free) Solubility_Check->HME Low Solubility High Tm Polymer_Select Polymer Selection (H-Bond Potential) Spray_Dry->Polymer_Select HME->Polymer_Select PVPVA PVPVA 64 (Strong H-bond acceptor) Polymer_Select->PVPVA Primary Choice HPMCAS HPMC-AS (pH dependent release) Polymer_Select->HPMCAS Secondary Choice Eval Evaluation: XRD (Amorphous?) Dissolution (Spring & Parachute) PVPVA->Eval HPMCAS->Eval

Caption: Figure 1. Logical workflow for selecting ASD manufacturing method and polymer carrier based on physicochemical properties.

Protocol: Solvent Evaporation Screening (Small Scale)

Use this to validate polymer compatibility before scaling to spray drying.

  • Preparation: Weigh 20 mg of API and 60 mg of polymer (1:3 ratio).

    • Recommended Polymers: PVPVA 64 (Collidon VA64), HPMC-AS (L grade).

  • Dissolution: Dissolve both in 2 mL of Acetone:Methanol (1:1). Sonicate until clear.

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms. Alternatively, use a nitrogen stream for 12 hours.

  • Secondary Drying: Place in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Analysis: Analyze via pXRD. If sharp peaks remain, the drug crystallized (failed). If a "halo" pattern appears, the ASD is successful.

Module 2: Formulation for Permeability & Exposure

The Issue: The compound dissolves but shows non-linear pharmacokinetics (exposure does not increase with dose). The Solution: Lipid-based formulations (SEDDS) to solubilize the compound in the gut and stimulate bile secretion.

Comparative Data: Formulation Strategies
FeatureMicronized CrystallineAmorphous Solid Dispersion (ASD)Lipid Formulation (SEDDS)
Primary Mechanism Surface area increaseHigh energy state (Supersaturation)Solubilization in oil/micelles
Best For Dissolution rate limitedSolubility limited (Brick Dust)Solubility limited + Food Effect
Risk AgglomerationRecrystallization on storagePrecipitation in GI fluids
Rec. Polymer/Oil SLS / Tween 80PVPVA / HPMC-ASCapryol 90 / Labrasol
Protocol: Preparation of SEDDS (Self-Emulsifying Drug Delivery System)
  • Component Selection:

    • Oil Phase: Capryol 90 (Solubilizer for thiophenes).

    • Surfactant: Cremophor EL or Labrasol.

    • Co-surfactant: Transcutol HP.

  • Mixing: Mix Oil:Surfactant:Co-surfactant in a ratio of 30:50:20 by weight. Vortex for 2 minutes.

  • Loading: Add 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole to the blank SEDDS pre-concentrate (target 50 mg/mL).

  • Solubilization: Stir at 37°C for 4 hours.

  • Dispersion Test: Add 100 µL of loaded SEDDS to 100 mL of 0.1N HCl. It should form a clear/bluish microemulsion spontaneously.

Module 3: Troubleshooting & FAQs

Q1: My ASD formulation recrystallized after 1 week at 40°C/75% RH. Why?

Diagnosis: The 1H-pyrazole moiety is a hydrogen bond donor. If moisture is absorbed, water acts as a plasticizer and competes for H-bonds, lowering the glass transition temperature (Tg). Corrective Action:

  • Switch Polymer: Move from PVPVA (hygroscopic) to HPMC-AS (hydrophobic). HPMC-AS resists moisture uptake better.

  • Increase Tg: Increase the polymer-to-drug ratio from 3:1 to 5:1.

Q2: I see good solubility in vitro, but low bioavailability in vivo (Rat PK).

Diagnosis: This suggests a metabolic stability issue or precipitation in the intestine. The thiophene ring is a known target for CYP450 oxidation. Corrective Action:

  • Check Metabolism: Perform a microsome stability assay. If high clearance is observed, the issue is chemical, not physical.

  • Check Precipitation: Run a "Dump Test." Dissolve ASD in pH 1.2 (stomach), then neutralize to pH 6.8 (intestine). If the solution turns cloudy immediately, the drug is crashing out. Add a crystallization inhibitor like HPMC E5 to the formulation.

Q3: Can I use salt formation to improve solubility?

Diagnosis: The pyrazole is a very weak acid (pKa ~14) and weak base (pKa ~2.5). Advice: Avoid salt formation. Salts of such weak bases are prone to disproportionation (splitting back into free base) in the aqueous environment of the stomach, leading to precipitation. Co-crystals with dicarboxylic acids (e.g., glutaric acid) are a safer alternative if ASD fails.

References

  • BenchChem. (2025). Solubility Enhancement Strategies for Pyrazole Derivatives. Retrieved from

  • Alfei, S., & Brullo, C. (2021).[1] Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. MDPI. Retrieved from

  • Purdue University. (2022). Release Mechanisms of Amorphous Solid Dispersions (PVPVA interactions).[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.[3] Retrieved from

  • RSC Publishing. (2025). Design and synthesis of pyrazole–thiophene hybrid derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

[1] Executive Summary The characterization of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole presents a unique analytical challenge due to the interplay between the electron-rich thiophene ring, the strain-induced shielding...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The characterization of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole presents a unique analytical challenge due to the interplay between the electron-rich thiophene ring, the strain-induced shielding of the cyclopropyl group, and the prototropic tautomerism inherent to the N-unsubstituted pyrazole core.

This guide provides a definitive structural validation protocol. Unlike standard alkyl-aryl characterizations, this molecule requires specific solvent selection to resolve the labile NH proton and prevent signal broadening caused by fast tautomeric exchange.[1] We compare the two industry-standard solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to demonstrate why DMSO-d₆ is the superior "product" for full structural assignment, despite the ubiquity of CDCl₃.

Structural Identity & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. The pyrazole ring is subject to tautomerism (


), meaning the cyclopropyl group may appear at position 3 or 5 depending on the tautomer; however, IUPAC convention and spectral assignment typically fix the tautomer for nomenclature purposes.

ChemicalStructure T1 S (1') T2 C2' T1->T2 T3 C3' T2->T3 P3 C3 T2->P3 Linker T4 C4' T3->T4 T5 C5' T4->T5 T5->T1 N2 N (2) P3->N2 P4 C4 P4->P3 P5 C5 P5->P4 Cyc1 CH (1'') P5->Cyc1 Linker N1 NH (1) N1->P5 N2->N1 Cyc2 CH2 (2'') Cyc1->Cyc2 Cyc3 CH2 (3'') Cyc2->Cyc3 Cyc3->Cyc1

Figure 1: Connectivity map of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole. Note that in solution, N1 and N2 undergo rapid proton exchange.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic NH proton and the resolution of the aromatic multiplets.

The "Alternative": Chloroform-d (CDCl₃)
  • Role: Routine screening, reaction monitoring.

  • Performance:

    • Solubility: Excellent.

    • Spectral Quality: often yields broadened signals for the pyrazole carbons and protons due to the intermediate rate of tautomeric exchange.[1]

    • Critical Flaw: The acidic NH proton (

      
      ) often undergoes exchange with trace water or broadens into the baseline due to quadrupole relaxation from the 
      
      
      
      nucleus, rendering it invisible.[1] This makes confirmation of the unsubstituted pyrazole difficult.[1]
The "Product": Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Role: Full structural characterization and publication-quality data.

  • Performance:

    • Mechanism: DMSO acts as a hydrogen bond acceptor.[1] It forms a strong H-bond with the pyrazole NH (NH

      
       O=S), effectively "locking" the proton in place and slowing the exchange rate on the NMR timescale.
      
    • Result: The NH appears as a distinct, often broad singlet between 12.0–13.5 ppm.[1] The aromatic couplings (Thiophene) become sharper.[1]

    • Trade-off: Strong solvent residual peak at 2.50 ppm and water at 3.33 ppm (which can obscure cyclopropyl signals if wet).[1]

Quantitative Comparison Table
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ (Recommended)
NH Visibility < 10% (Often invisible)> 95% (Distinct singlet, 12-13 ppm)
Tautomerism Fast exchange (Averaged signals)Slow exchange (Stabilized)
Thiophene Resolution GoodExcellent (Distinct J-coupling)
Cyclopropyl Region Clear (0.7 - 2.0 ppm)Clear (Risk of overlap with

@ 3.[1]33)
Cost/Ease Low / High Volatility (Easy recovery)Higher / Low Volatility (Hard to dry)

Detailed Characterization Data (DMSO-d₆)

The following data represents the idealized spectral fingerprint for the pure compound in DMSO-d₆ at 400 MHz.

1H NMR Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling Constants (

, Hz)
Structural Insight
12.80 - 13.20 Broad Singlet (bs)1HPyrazole NH -Diagnostic for free base pyrazole.[1] Disappears with

shake.[1][2]
7.55 Doublet of doublets (dd)1HThiophene H-5'

Most deshielded thiophene proton (closest to S).[1]
7.35 Doublet of doublets (dd)1HThiophene H-3'

Alpha to pyrazole connection.[1]
7.10 Doublet of doublets (dd)1HThiophene H-4'

Beta proton; distinct triplet-like appearance.[1]
6.35 Singlet (s)1HPyrazole H-4 -Characteristic pyrazole CH; sharp singlet.[1]
1.95 Multiplet (m)1HCyclopropyl CH -Methine proton; deshielded by aromatic ring current.[1]
0.90 - 1.00 Multiplet (m)2HCyclopropyl CH₂ -Cis to ring; diastereotopic.[1]
0.70 - 0.80 Multiplet (m)2HCyclopropyl CH₂ -Trans to ring; diastereotopic.[1]
Interpretation Logic
  • The Thiophene Fingerprint: You must observe a 3-proton system in the aromatic region (7.0–7.6 ppm).[1] The coupling between H3' and H4' (

    
     Hz) and H4' and H5' (
    
    
    
    Hz) is characteristic of 2-substituted thiophenes.
  • The Pyrazole Singlet: The proton at C4 (approx 6.35 ppm) is isolated.[1] If this appears as a doublet, it implies the NH is coupling (rare) or you have an impurity.[1]

  • Cyclopropyl Shielding: The high-field shift (0.7–1.0 ppm) confirms the integrity of the cyclopropyl ring.[1] If the ring opens (e.g., to a propenyl chain during synthesis), these signals will shift downfield to 4.5–6.0 ppm (alkene region).[1]

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts (rotamers/impurities).[1]

Protocol Step1 Sample Prep 10-15 mg Compound Step2 Solvent Addition 0.6 mL DMSO-d6 (Ampoule grade preferred) Step1->Step2 Step3 Homogenization Vortex 30s / Sonicate 1 min Step2->Step3 Step4 Acquisition Temp: 298K NS: 16 (min) / D1: 1.0s Step3->Step4 Step5 Validation Check NH (13 ppm) Check Water (3.33 ppm) Step4->Step5

Figure 2: Standard Operating Procedure for NMR Sample Preparation.

Step-by-Step Methodology
  • Massing: Weigh 10–15 mg of the dried solid into a clean vial. Note: Using <5 mg may result in low signal-to-noise for the broad NH peak.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use a fresh ampoule to minimize the water peak at 3.33 ppm, which can overlap with the cyclopropyl methine or solvent satellites.[1]

  • Transfer: Transfer to a precision 5mm NMR tube. Cap immediately to prevent hygroscopic water absorption.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
       (zg30).[1]
      
    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

    • Number of Scans (NS): Minimum 16 (32 recommended to resolve the small couplings on the thiophene).

    • Spectral Width: -2 to 16 ppm (to capture the NH).[1]

Troubleshooting & Validation (Self-Validating Systems)

Distinguishing from Regioisomers

If the synthesis involved reacting a diketone with a hydrazine, you might generate the 3-cyclopropyl-5-(thiophen-2-yl) isomer vs the 5-cyclopropyl-3-(thiophen-2-yl) isomer.[1]

  • Differentiation: While 1H NMR is similar, 2D NOESY is the self-validating step.[1]

    • Irradiate the Pyrazole NH.[1]

    • Isomer A (Target): NOE observed between NH and Thiophene protons (spatial proximity).[1]

    • Isomer B (Alternative): NOE observed between NH and Cyclopropyl protons.[1]

The "Disappearing" Proton
  • Symptom: No signal at 13 ppm.

  • Cause: Wet DMSO or trace acid/base catalyzing exchange.[1]

  • Fix: Add 1 drop of

    
     to the tube and shake.
    
    • Observation: If the peak was there and broad, it will vanish completely (H -> D exchange).[1][3] This confirms it was the NH/OH and not an impurity.

References

  • Reich, H. J. (2020).[1] 1H NMR Chemical Shifts: Heterocycles and Cycloalkanes. University of Wisconsin / ACS Division of Organic Chemistry.[1] [Link]

  • Oxford Instruments. (2024).[1][4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[1][5] [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][6] [Link]

  • Doc Brown's Chemistry. (2023).[1] 1H NMR spectrum of cyclopropane.[Link]

Sources

Comparative

Bioisosteric Divergence: Thiophene-Pyrazole vs. Phenyl-Pyrazole Scaffolds in Drug Design

Executive Summary This guide provides a technical comparison between thiophene-pyrazole and phenyl-pyrazole scaffolds, two dominant frameworks in medicinal chemistry. While the phenyl ring is the standard for stability a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between thiophene-pyrazole and phenyl-pyrazole scaffolds, two dominant frameworks in medicinal chemistry. While the phenyl ring is the standard for stability and synthetic accessibility, the thiophene bioisostere often yields superior potency and selectivity due to specific electronic and steric advantages. However, this gain frequently comes at the cost of metabolic stability. This guide analyzes IC50 values across key targets (COX-2, EGFR, JNK3) and provides experimental protocols for validation.

The Bioisosteric Rationale: Why Switch?

The replacement of a phenyl ring with a thiophene ring is a classic strategy in Structure-Activity Relationship (SAR) optimization. This switch is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.

Electronic & Steric Distinctions
  • Electronic Character: Thiophene is

    
    -excessive (electron-rich) compared to the benzene ring. The sulfur atom donates electron density into the ring system, allowing for stronger cation-
    
    
    
    interactions or
    
    
    -
    
    
    stacking with electron-deficient amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
  • Steric Profile: Thiophene is a 5-membered ring, making it physically smaller than the 6-membered phenyl ring. This allows thiophene-pyrazole derivatives to fit into tighter hydrophobic pockets (e.g., the "gatekeeper" regions of kinases) where a phenyl group might clash sterically.

  • Lipophilicity (LogP): Thiophene derivatives generally exhibit different lipophilicity profiles. The sulfur atom is less polar than the -CH=CH- unit it replaces in some contexts, but more polarizable, often improving membrane permeability.

Comparative Case Studies: IC50 Data Analysis

Case Study A: COX-2 Inhibition (Potency vs. Drug-Likeness)

The pyrazole scaffold is famous for COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5][6] Historically, thiophene analogs were explored to maximize potency.

Comparison: Celecoxib (Phenyl) vs. DuP-697 (Thiophene)

  • Celecoxib: A phenyl-pyrazole sulfonamide. It balances potency with metabolic safety.[7]

  • DuP-697: A thiophene-based diaryl heterocycle.[8] It serves as a potent reference compound but never reached the market due to its pharmacokinetic profile.

CompoundScaffold TypeTargetIC50 (nM)Selectivity (COX-1/COX-2)Outcome
Celecoxib Phenyl-PyrazoleCOX-240 nM ~375FDA Approved (Marketed)
DuP-697 Thiophene-AnalogCOX-210 nM ~80Research Tool (High Potency)

Insight: The thiophene derivative (DuP-697) demonstrates a 4x improvement in intrinsic potency (10 nM vs 40 nM). The electron-rich thiophene likely forms a tighter interaction with the hydrophobic channel of the COX-2 active site. However, the phenyl scaffold of Celecoxib was preferred for clinical development due to superior metabolic stability (see Section 3).

Case Study B: Kinase Selectivity (EGFR & JNK3)

In kinase inhibitor design, selectivity is paramount. The smaller size of thiophene allows for "precision fitting" in the ATP-binding pocket.

1. JNK3 Inhibitors (Isoform Selectivity) Research indicates that replacing a phenyl ring with a thiophene ring can drastically improve selectivity against homologous kinases (e.g., JNK1 vs JNK3).

  • Phenyl-Pyrazole (Lead 2): Moderate potency, poor selectivity.[3]

  • Thiophene-Pyrazole (Compound 6): High potency, high selectivity.

CompoundScaffoldTargetIC50 (

M)
Selectivity vs JNK1
Lead 2 Phenyl-PyrazoleJNK3> 0.20Low (< 10-fold)
Cmpd 6 Thiophene-PyrazoleJNK30.05 High (72-fold)

2. Dual EGFR/VEGFR-2 Inhibition Recent studies (Source 1.3) on 4-thiophenyl-pyrazole derivatives show they can outperform standard phenyl-based inhibitors in dual-targeting scenarios.

CompoundScaffoldTargetIC50 (

M)
Reference Drug Comparison
Cmpd 10b Thiophene-PyrazoleEGFR0.161 Comparable to Erlotinib
Cmpd 10b Thiophene-PyrazoleVEGFR-20.209 Comparable to Sorafenib

Insight: The thiophene moiety acts as a superior hydrophobic "tail," binding effectively to the hydrophobic region II of EGFR or the hinge region of VEGFR-2, a specific interaction that the bulkier phenyl ring cannot always achieve optimally.

The "Hidden" Cost: Metabolic Stability & Toxicity

While thiophene often wins on IC50 (Potency) , it frequently loses on ADMET (Safety) . This is the critical trade-off for drug developers.

  • Metabolic Bioactivation: The thiophene ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[9] This can lead to the formation of reactive thiophene-S-oxides or epoxides .

  • Consequence: These reactive intermediates can covalently bind to cellular proteins (Michael addition), leading to hepatotoxicity or idiosyncratic drug reactions.

  • Mitigation: Phenyl rings are generally more metabolically stable. If a thiophene is required for potency, medicinal chemists often block the reactive positions (C-2 or C-5) with bulky groups or halogens to prevent metabolic attack.

Experimental Protocols

To validate these IC50 differences in your own lab, use the following standardized protocols.

Protocol A: FRET-Based Kinase Assay (For EGFR/JNK3)

Use this for determining biochemical IC50 values.

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Thiophene/Phenyl analogs in DMSO (Start at 10

    
    M, 1:3 dilutions).
    
  • Reaction Mix:

    • Add 5

      
      L of 2x Kinase/Peptide Substrate mix (labeled with FRET acceptor).
      
    • Add 20 nL of compound.

    • Incubate 10 mins at RT.

  • Initiation: Add 5

    
    L of 2x ATP solution.
    
  • Detection: After 60 mins, add Stop Solution (EDTA). Read fluorescence ratio (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: COX-2 Colorimetric Inhibitor Screening

Use this for validating anti-inflammatory potency.

  • Enzyme Prep: Recombinant human COX-2 (1 unit/well) in Tris buffer.

  • Inhibitor Addition: Add 10

    
    L of test compound (DuP-697 or Celecoxib analog). Incubate 5 mins at 25°C.
    
  • Substrate: Add Arachidonic Acid (100

    
    M final) and colorimetric substrate (TMPD).
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.

  • Validation: Ensure DMSO concentration is <2% to prevent enzyme denaturation.

Visualization: Decision Logic & Workflows

Diagram 1: SAR Decision Logic (Phenyl vs. Thiophene)

This flowchart guides the medicinal chemist on when to deploy the thiophene bioisostere.

SAR_Logic start Lead Optimization Phase issue Identify Limitation of Phenyl Scaffold start->issue decision_steric Is the Binding Pocket Sterically Constrained? issue->decision_steric decision_elec Is u03c0-u03c0 Stacking Too Weak? issue->decision_elec action_thiophene Switch to Thiophene-Pyrazole decision_steric->action_thiophene Yes (Thiophene is smaller) action_phenyl Retain Phenyl / Add Substituents decision_steric->action_phenyl No decision_elec->action_thiophene Yes (Thiophene is u03c0-rich) decision_elec->action_phenyl No check_metab Check Metabolic Stability (Microsomal Assay) action_thiophene->check_metab outcome_tox Reactive Metabolites? (S-Oxidation) check_metab->outcome_tox final_opt Block C-2/C-5 Positions or Revert to Phenyl outcome_tox->final_opt Yes (Risk) Proceed to In Vivo Proceed to In Vivo outcome_tox->Proceed to In Vivo No (Stable)

Caption: Strategic decision tree for substituting phenyl with thiophene, highlighting the trade-off between potency gains and metabolic risks.

Diagram 2: Experimental Workflow for IC50 Determination

Assay_Workflow cluster_assay Enzymatic Assay (Kinase/COX) step1 Compound Library (Phenyl & Thiophene Analogs) step2 Serial Dilution (DMSO, 1:3) step1->step2 step3 Incubation (Enzyme + Inhibitor) step2->step3 step4 Substrate Addition (ATP / Arachidonic Acid) step3->step4 step5 Signal Detection (FRET / Absorbance) step4->step5 step6 Data Analysis (Sigmoidal Curve Fit) step5->step6 step7 IC50 Calculation & SAR Correlation step6->step7

Caption: Step-by-step workflow for comparative IC50 determination using enzymatic assays.

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole-thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Source: RSC Advances (2025)

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. Source: ACS Chemical Neuroscience (2020)

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Source: RSC Advances (2023)

  • DuP-697: A Potent, Selective COX-2 Inhibitor. Source: BioCrick / MedChemExpress Data Sheets

  • Aromatic Bioisosteres: Thiophene vs Phenyl. Source: Cambridge MedChem Consulting

Sources

Validation

Cytotoxicity Screening of Cyclopropyl-Pyrazole Derivatives on HepG2 Cells: A Comparative Technical Guide

Executive Summary & Pharmacophore Rationale Why Cyclopropyl-Pyrazoles? The fusion of a cyclopropyl moiety onto a pyrazole scaffold represents a strategic "bioisostere" approach in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

Why Cyclopropyl-Pyrazoles? The fusion of a cyclopropyl moiety onto a pyrazole scaffold represents a strategic "bioisostere" approach in medicinal chemistry. While the pyrazole ring acts as a hydrogen-bond donor/acceptor capable of mimicking purine bases (targeting kinases like CDK2 or VEGFR), the cyclopropyl group offers unique advantages over linear alkyl chains:

  • Conformational Rigidity: It locks the molecule into a specific orientation, often enhancing binding affinity to the ATP-binding pocket of kinases or the minor groove of DNA.

  • Metabolic Stability: Unlike ethyl or propyl chains, the cyclopropyl ring is more resistant to cytochrome P450 oxidation.

  • Steric Optimization: As evidenced by recent structural activity relationship (SAR) studies (e.g., Compound pym-5), the cyclopropyl group minimizes steric clash within the DNA minor groove compared to bulkier phenyl or flexible propyl groups, significantly enhancing cytotoxicity.

This guide details the screening, validation, and mechanistic profiling of these derivatives against HepG2 (human hepatocellular carcinoma) cells, a standard model for liver cancer drug discovery.

Comparative Performance Analysis

The following analysis benchmarks a representative high-potency cyclopropyl-pyrazole derivative (Compound pym-5 ) against industry-standard chemotherapeutics.

Table 1: Cytotoxicity Profile (HepG2 Cell Line)
Compound ClassRepresentative AgentIC50 (µM)Mechanism of ActionSelectivity Index (SI)*
Cyclopropyl-Pyrazole Compound pym-5 ~9.5 - 10.2 DNA Minor Groove Binder / CDK2 InhibitorHigh (> 5.0)
Standard Kinase Inhibitor Roscovitine 9.87CDK2/Cyclin E InhibitorModerate
Standard Chemotherapy Doxorubicin 1.2 - 4.5DNA Intercalator / Topoisomerase IILow (High toxicity)
Targeted Therapy Sorafenib 2.0 - 4.5Multi-kinase Inhibitor (VEGFR/RAF)Moderate

*SI = IC50 (Normal Cells) / IC50 (HepG2). High SI indicates reduced toxicity to healthy tissue.

Expert Insight: While Doxorubicin is more potent (lower IC50), it lacks specificity, causing severe cardiotoxicity. The cyclopropyl-pyrazole derivative pym-5 demonstrates potency comparable to Roscovitine but with a distinct dual mechanism: it acts as a DNA groove binder and a weak kinase inhibitor. This "multi-targeting" often delays the onset of drug resistance, a common failure point in HepG2 treatment with Sorafenib.

Experimental Workflow

The screening process must be rigorous to distinguish true cytotoxicity from metabolic artifacts.

Diagram 1: Screening & Validation Workflow

G cluster_mech 4. Mechanistic Validation Synthesis 1. Synthesis (Cyclocondensation) QC 2. QC Check (NMR/HPLC >95%) Synthesis->QC PrimaryScreen 3. Primary Screen (MTT Assay @ 24/48h) QC->PrimaryScreen HitSel Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSel Flow Apoptosis (Annexin V/PI) HitSel->Flow Valid Hits Cycle Cell Cycle (PI Staining) HitSel->Cycle Docking Target Binding (DNA/Kinase Docking) HitSel->Docking

Caption: Integrated workflow for screening cyclopropyl-pyrazole derivatives, prioritizing purity (QC) before biological assessment.

Detailed Protocols

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial succinate dehydrogenase activity. Since pyrazoles can sometimes interfere with mitochondrial respiration directly (false positive), we recommend a validation step with a crystal violet stain for promising hits.

Protocol:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Dissolve derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in media (Final DMSO < 0.1%).

    • Include Blank (Media only), Vehicle Control (0.1% DMSO), and Positive Control (Sorafenib 10 µM).

  • Incubation: Treat for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS) per well. Incubate 4h.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

  • Calculation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">

    
    
    
Phase 2: Mechanistic Profiling (Apoptosis & Cell Cycle)

Expertise Note: Cyclopropyl-pyrazoles often induce cell cycle arrest at the G2/M phase (tubulin interference) or S phase (DNA binding). Distinguishing these is critical for lead optimization.

Protocol (Flow Cytometry):

  • Harvest: Collect HepG2 cells after 24h treatment (include floating cells).

  • Wash: PBS wash

    
    .
    
  • Fixation (for Cell Cycle): Dropwise addition of 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

  • Staining:

    • Cycle: PI (50 µg/mL) + RNase A (100 µg/mL).

    • Apoptosis: Annexin V-FITC + PI (no fixation).

  • Analysis: Acquire 10,000 events on a flow cytometer (e.g., BD FACSCalibur).

    • Look for: Sub-G1 peak (Apoptosis) vs. G2/M accumulation (Mitotic arrest).

Mechanistic Insights: The "Dual-Lock" Mode

Recent studies (see Zhang et al. and BenchChem reviews) suggest that cyclopropyl-pyrazole derivatives operate via a "Dual-Lock" mechanism.

Diagram 2: Signaling Pathway Modulation

Pathway Drug Cyclopropyl-Pyrazole (Derivative) DNA DNA Minor Groove (Steric Fit) Drug->DNA High Affinity CDK2 CDK2 / Cyclin E (Kinase Inhibition) Drug->CDK2 Moderate Affinity Replication Replication Block (S-Phase Arrest) DNA->Replication CDK2->Replication p53 p53 Activation Replication->p53 Bax Bax Upregulation p53->Bax + Bcl2 Bcl-2 Downregulation p53->Bcl2 - Caspase Caspase-3 Cleavage Bax->Caspase Bcl2->Caspase Inhibits Apoptosis APOPTOSIS Caspase->Apoptosis

Caption: The dual mechanism of action: DNA minor groove binding and CDK2 inhibition leading to p53-mediated apoptosis.

Mechanism Explanation:

  • DNA Binding: The cyclopropyl group fits snugly into the DNA minor groove. The "negative steric interaction" is lower for cyclopropyl than for propyl or phenyl groups, allowing deeper penetration and stronger binding constants (

    
    ).
    
  • Kinase Modulation: The pyrazole nitrogen atoms interact with the hinge region of CDK2. While less potent than Roscovitine solely as a kinase inhibitor, the combination of DNA damage and checkpoint inhibition prevents the cell from repairing the damage, forcing it into apoptosis.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Source: J-STAGE (Chemical and Pharmaceutical Bulletin) Significance: Identifies Compound pym-5 (cyclopropyl derivative) and details the steric advantage of the cyclopropyl group in DNA minor groove binding compared to other alkyl chains. URL:[Link][1]

  • Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Source: Bangladesh Pharmaceutical Journal Significance: Demonstrates the utility of retaining the cyclopropyl moiety from ciprofloxacin when synthesizing pyrazole derivatives for enhanced cytotoxicity. URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC (PubMed Central) Significance: Provides a broad comparison of pyrazole derivatives against Sorafenib and details the CDK2/VEGFR inhibition pathways. URL:[Link]

Sources

Comparative

antimicrobial efficacy of thiophene-pyrazole hybrids comparison

Topic: Antimicrobial Efficacy of Thiophene-Pyrazole Hybrids: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antimicrobial Efficacy of Thiophene-Pyrazole Hybrids: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and P. aeruginosa, has rendered many conventional antibiotics ineffective. Thiophene-pyrazole hybrids represent a privileged scaffold in medicinal chemistry, combining the lipophilic, sulfur-rich thiophene ring with the pharmacologically versatile pyrazole core.

This guide objectively compares the antimicrobial efficacy of novel thiophene-pyrazole hybrids against standard-of-care agents (Ciprofloxacin, Ampicillin, Fluconazole). Experimental data indicates that optimized hybrids (specifically Compound 7b ) exhibit superior potency against MDR strains, with Minimum Inhibitory Concentrations (MIC) as low as 0.22 µg/mL , surpassing Ciprofloxacin in specific Gram-negative panels.

Strategic Rationale: The Hybrid Advantage

Why fuse Thiophene and Pyrazole?

  • Thiophene: Acts as a bioisostere of benzene but with higher lipophilicity, facilitating penetration through the lipid-rich bacterial cell wall (especially in Gram-negative bacteria).

  • Pyrazole: Serves as a hydrogen bond donor/acceptor motif, crucial for binding to the ATP-binding pocket of DNA Gyrase (subunit B).

Structural Synergy: The hybridization creates a "dual-anchor" mechanism where the thiophene moiety intercalates or stabilizes the hydrophobic regions of the target protein, while the pyrazole coordinates with key residues (e.g., Asp73 in DNA gyrase).

Comparative Performance Analysis

The following analysis benchmarks the "Hero Compound" (Optimized Thiophene-Pyrazole derivative, typically bearing a thiophene-3-carboxylate and electron-withdrawing substituents) against industry standards.

Table 1: Comparative MIC Data (µg/mL)

Data synthesized from recent high-impact studies (e.g., ACS Omega 2022, RSC Advances).

OrganismStrain TypeThiophene-Pyrazole (Cmpd 7b)Ciprofloxacin (Standard)Ampicillin (Standard)Fluconazole (Antifungal Std)Efficacy Verdict
E. coli Gram-Negative0.22 0.46>10N/A2x More Potent
P. aeruginosa Gram-Negative (MDR)0.25 0.48>64N/A~2x More Potent
S. aureus Gram-Positive (MRSA)0.240.25>32N/AComparable
B. subtilis Gram-Positive0.230.252.0N/AComparable
C. albicans Fungal Pathogen0.22N/AN/A0.492.2x More Potent

Key Insight: The thiophene-pyrazole hybrid demonstrates a broad-spectrum profile.[1][2] Unlike Ciprofloxacin, which is primarily antibacterial, specific hybrids (e.g., Compound 7b) show significant dual activity against fungi (C. albicans), likely due to off-target inhibition of fungal CYP51 or similar kinase domains.

Structure-Activity Relationship (SAR) Visualization

To understand why certain hybrids perform better, we analyze the substituents.[3]

SAR_Analysis Core Thiophene-Pyrazole Scaffold R1 Thiophene C-2 Position: Electron Withdrawing Groups (Cl, NO2) Core->R1 Modification R2 Pyrazole N-1 Position: Phenyl / Substituted Aryl Core->R2 Modification R3 Linker Region: Thiazol-4-one / Hydrazone Core->R3 Hybridization Effect1 Increases Lipophilicity & Membrane Permeability R1->Effect1 Result Effect2 Enhances DNA Gyrase Binding Affinity R2->Effect2 Result Effect3 Dual Mechanism: Antibacterial + Antifungal R3->Effect3 Result

Figure 1: SAR map highlighting critical substitution patterns. Electron-withdrawing groups on the thiophene ring significantly enhance potency against Gram-negative strains.

Mechanism of Action (MOA)

The primary target for these hybrids is Bacterial DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones that stabilize the DNA-enzyme cleavage complex leading to double-strand breaks, thiophene-pyrazole hybrids often act as ATP-competitive inhibitors binding to the ATPase domain (GyrB subunit), although some evidence suggests they also stabilize the cleavage complex (GyrA interaction).

Pathway Validation:

  • Enzyme Inhibition Assays: Hybrids show IC50 values in the range of 12.27–31.64 µM against DNA gyrase.[4][5]

  • Molecular Docking: The pyrazole nitrogen forms H-bonds with Asp73, while the thiophene ring occupies the hydrophobic pocket near Val43.

MOA_Pathway Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Gyrase-DNA Complex Gyrase->Complex Binds DNA Supercoiled DNA DNA->Complex Inhibition Stabilization of Cleavage Complex Complex->Inhibition Prevents religation Hybrid Thiophene-Pyrazole Hybrid Inhibitor Hybrid->Complex Intercalates/Binds Active Site Result DNA Double-Strand Breaks & Cell Death Inhibition->Result Irreversible Damage

Figure 2: Mechanistic pathway of DNA Gyrase inhibition.[6] The hybrid molecule locks the enzyme-DNA complex, preventing DNA replication.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on CLSI guidelines.

Protocol A: Synthesis of Thiophene-Pyrazole Hybrids (General Workflow)
  • Reagents: Acetylthiophene, Phenylhydrazine, Vilsmeier-Haack reagent (POCl3/DMF).

  • Method:

    • Formylation: React acetylthiophene with POCl3/DMF to generate 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Enaminone intermediate).

    • Cyclization: Reflux the enaminone with substituted phenylhydrazine in ethanol/acetic acid.

    • Purification: Recrystallize from ethanol.

Protocol B: Antimicrobial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC).[4]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • 96-well microtiter plates.

  • Resazurin dye (for visual viability check).

Step-by-Step Workflow:

  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the Thiophene-Pyrazole hybrid in DMSO/Broth (Range: 128 µg/mL to 0.125 µg/mL).

  • Incubation: Add 100 µL inoculum to each well. Incubate at

    
     for 24 hours.
    
  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 2-4 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Metabolic activity).

  • Validation: Controls must include Ciprofloxacin (Positive) and DMSO only (Negative).

Assay_Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. Inoculation (Add Bacteria/Fungi) Step1->Step3 Step2 2. Serial Dilution (96-well plate) Step2->Step3 Step4 4. Incubation (37°C, 24h) Step3->Step4 Step5 5. Add Resazurin Dye Step4->Step5 Decision Color Change? Step5->Decision Result_Pink Pink = Growth (Fail) Decision->Result_Pink Yes Result_Blue Blue = Inhibition (Success - MIC) Decision->Result_Blue No

Figure 3: CLSI-compliant Broth Microdilution workflow for MIC determination.

Conclusion

Thiophene-pyrazole hybrids, particularly those with electron-withdrawing substitutions (e.g., 4-Cl, 4-NO2) and thiophene-3-carboxylate cores, offer a viable alternative to fluoroquinolones.

  • Performance: They exhibit comparable or superior MIC values (0.22–0.25 µg/mL) against MDR Gram-negative pathogens compared to Ciprofloxacin.

  • Safety: Hemolytic assays in literature suggest low toxicity (IC50 > 60 µM) for optimized derivatives.[5]

  • Recommendation: These scaffolds should be prioritized for hit-to-lead optimization, specifically targeting dual-action (antibacterial + antifungal) therapeutics.

References

  • Ragab, A., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega.[7]

  • Kalia, N., et al. (2021). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Advances.

  • Prabhudeva, M.G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters.

  • Chan, P.F., et al. (2017).[8] Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[6][8] Proceedings of the National Academy of Sciences (PNAS).[8]

  • Chawla, G., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New 1,3,4-Thiadiazole Derivatives Containing Pyrazole Moiety. Bentham Science.

Sources

Validation

comparative study of anticancer activity of pyrazole derivatives

Current Landscape & Technical Analysis (2024-2025) Executive Summary: The Privileged Scaffold In the realm of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classifi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Landscape & Technical Analysis (2024-2025)

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its utility in oncology stems not just from its presence in approved drugs like Crizotinib (ALK/ROS1 inhibitor) or Ruxolitinib (JAK inhibitor), but from its unique electronic ability to mimic the purine ring of ATP. This allows pyrazole derivatives to act as potent ATP-competitive inhibitors in kinase pockets.

This guide objectively compares recent classes of pyrazole derivatives—specifically Fused Pyrazoles , Hybrid Pyrazoles , and Monocyclic Derivatives —focusing on their IC50 potency, selectivity indices (SI), and mechanisms of action (MOA).

Structural Landscape & SAR Logic

To understand the comparative data, one must grasp the causality of the Structure-Activity Relationship (SAR). The pyrazole core serves as a rigid linker that orients pharmacophores into specific sub-pockets of enzymes (e.g., the hydrophobic pocket of VEGFR-2).

Diagram 1: Pyrazole SAR Logic

This diagram illustrates how specific substitutions on the pyrazole ring dictate its pharmacological profile.

SAR_Logic Pyrazole Pyrazole Core (N-N Bond) N1 N1 Position Solubility & Bioavailability Pyrazole->N1 C3 C3 Position Steric Fit (Hydrophobic Pocket) Pyrazole->C3 C4 C4 Position Electronic Modulation (e.g., -Cl, -NO2) Pyrazole->C4 C5 C5 Position H-Bonding Capacity Pyrazole->C5 Potency High Potency (Low IC50) N1->Potency Lipophilicity control Selectivity Kinase Selectivity (e.g., EGFR vs VEGFR) C3->Selectivity Target docking C4->Potency Electron withdrawal C5->Selectivity H-bond donor/acceptor

Caption: SAR map detailing how regional substitutions on the pyrazole ring influence drug potency and kinase selectivity.

Comparative Performance Analysis

The following data synthesizes recent experimental findings (2023-2025), contrasting novel derivatives against standard-of-care agents.

Category A: Kinase Inhibitors (EGFR / VEGFR Dual Targeting)

Mechanism: These derivatives compete with ATP at the tyrosine kinase domain, blocking downstream signaling pathways (PI3K/Akt, MAPK) responsible for proliferation and angiogenesis.

Compound ClassLead CandidateTarget(s)IC50 (µM) - A549 (Lung)IC50 (µM) - MCF-7 (Breast)Comparative Insight
Standard Control Erlotinib EGFR10.6 ~5.0 Reference standard.
Pyrazolo-pyrimidineCompound 12EGFR / VEGFR-20.310.4530x more potent than Erlotinib. Dual inhibition reduces resistance risk.
Sulfonamide-PyrazoleCompound 9VEGFR-20.22 (VEGFR)0.88Superior anti-angiogenic profile; highly selective for VEGFR-2 over EGFR.
Pyrazole-ThiazoleCompound 3iVEGFR-24.475.8Moderate potency but excellent ADME profile due to thiazole moiety.
Category B: Tubulin Polymerization Inhibitors

Mechanism: These agents bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Compound ClassLead CandidateIC50 (µM) - Tubulin PolymerizationIC50 (µM) - HeLa (Cervical)IC50 (µM) - HepG2 (Liver)Comparative Insight
Standard Control Colchicine ~2.0 0.05 0.10 High toxicity limits clinical use.
Benzimidazole-PyrazoleCompound 71.520.150.22Safer profile. Comparable potency to Colchicine but with higher selectivity index (SI > 10).
Benzofuro-PyrazoleCompound 5b7.300.690.021Extremely potent against Leukemia (K562) but weaker tubulin binding than Com. 7.

Mechanistic Deep Dive: Dual Signaling Blockade

One of the most promising advantages of pyrazole derivatives is the ability to design "Dual Inhibitors." The diagram below visualizes how a single pyrazole agent can simultaneously block EGFR (proliferation) and VEGFR (angiogenesis), creating a synergistic anticancer effect.

Dual_Blockade EGFR EGFR (Tumor Cell Surface) PI3K PI3K / Akt Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK VEGFR VEGFR-2 (Endothelial Cell Surface) VEGFR->PI3K VEGFR->MAPK Drug Pyrazole Derivative (Dual Inhibitor) Drug->EGFR Blocks ATP Pocket Drug->VEGFR Blocks ATP Pocket Proliferation Cell Proliferation Drug->Proliferation INHIBITS Angiogenesis Angiogenesis (Blood Vessel Growth) Drug->Angiogenesis INHIBITS Apoptosis Apoptosis (Cell Death) Drug->Apoptosis INDUCES PI3K->Proliferation MAPK->Angiogenesis

Caption: Pathway map showing simultaneous inhibition of EGFR and VEGFR signaling cascades by dual-action pyrazole derivatives.

Experimental Validation Protocols

To ensure Trustworthiness and reproducibility, the following protocols highlight critical control points often overlooked in standard literature.

Protocol A: MTT Cytotoxicity Assay (Optimized)

Objective: Determine IC50 values with high precision. Critical Factor: Seeding density must ensure cells are in the log phase during drug exposure.

  • Cell Seeding:

    • Seed tumor cells (e.g., A549) at

      
       cells/well in 96-well plates.
      
    • Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

    • Incubate for 24h at 37°C / 5% CO2 to allow attachment.

  • Compound Treatment:

    • Dissolve Pyrazole derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Crucial: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Treat cells for 48h or 72h.[1][2]

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4h (look for purple formazan crystals).

  • Solubilization & Measurement:

    • Remove media carefully.[2] Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    • $ \text{Viability (%)} = \frac{\text{OD (Test)} - \text{OD (Blank)}}{\text{OD (Control)} - \text{OD (Blank)}} \times 100 $

Protocol B: Molecular Docking Workflow

Objective: Predict binding affinity and orientation.

  • Protein Prep: Retrieve crystal structures (e.g., VEGFR-2 PDB: 2QU5 ) from RCSB PDB. Remove water molecules and co-crystallized ligands.

  • Ligand Prep: Draw pyrazole structures (ChemDraw), minimize energy (MM2 force field).

  • Docking: Use AutoDock Vina .[3] Set grid box centered on the ATP-binding hinge region (residues Cys919, Glu917 for VEGFR-2).

  • Validation: Re-dock the native ligand (RMSD should be

    
     Å).
    
Diagram 3: Experimental Workflow

Workflow Design 1. In Silico Design (SAR Prediction) Synthesis 2. Chemical Synthesis (Cyclization/Substitution) Design->Synthesis Char 3. Characterization (NMR, MS, IR) Synthesis->Char Screening 4. In Vitro Screening (MTT Assay - A549/MCF7) Char->Screening Screening->Design Feedback Loop (High IC50) Mechanistic 5. Mechanistic Validation (Flow Cytometry / Western Blot) Screening->Mechanistic If IC50 < 10 µM Lead 6. Lead Candidate Selection Mechanistic->Lead

Caption: Step-by-step workflow for the development and validation of novel pyrazole anticancer agents.

References

  • Wang, J., et al. (2024). "Design, synthesis and biological evaluation of benzimidazole-grafted benzene sulfonamide-pyrazole hybrids as tubulin polymerization inhibitors." Bioorganic Chemistry.

  • Reddy, T.S., et al. (2023). "Synthesis and biological evaluation of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents." European Journal of Medicinal Chemistry.

  • Cui, Z., et al. (2024). "Synthesis of Novel 1H-Benzofuro[3,2-c]pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." International Journal of Molecular Sciences.

  • BenchChem. "MTT Assay Protocol for Anticancer Drug Screening." BenchChem Protocols.

  • Metwally, K., et al. (2024). "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer: A specific Safety Data Sheet (SDS) for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole was not located. This guide is synthesized from safety data for structurally related compounds, including pyrazole and thioph...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole was not located. This guide is synthesized from safety data for structurally related compounds, including pyrazole and thiophene derivatives, and established principles of chemical waste management. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department protocols and in compliance with all local, state, and federal regulations.[1]

Foundational Understanding: Hazard Profile and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's potential hazards. The molecular structure of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole incorporates three key functional groups, each contributing to its overall chemical profile: the pyrazole ring, the thiophene ring, and the cyclopropyl group.

  • Pyrazole Moiety: Pyrazole and its derivatives are nitrogen-containing heterocyclic compounds. They can be harmful if swallowed and toxic upon skin contact. Many exhibit irritant properties and can cause serious skin and eye damage.[2]

  • Thiophene Moiety: Thiophene is a sulfur-containing heterocycle. It is a flammable liquid, and its combustion produces toxic gases, including sulfur oxides.[3][4] This necessitates specific considerations for thermal disposal methods.

  • Cyclopropyl Group: This three-membered ring is characterized by significant ring strain. While generally stable, this strain can make the group susceptible to opening under certain conditions, though it is typically stable in a wide range of basic conditions.[5] The high carbon-to-hydrogen ratio also contributes to its flammability.[6]

Based on these structural components, a summary of the anticipated hazards is presented below.

Hazard ClassificationDescriptionCausality and Rationale
Acute Toxicity (Oral, Dermal) Harmful if swallowed, potentially toxic in contact with skin.[2]The pyrazole core is associated with systemic toxicity. Absorption through the skin is a significant route of exposure for many amine-containing heterocycles.
Skin/Eye Irritation Expected to cause skin irritation and serious eye damage.[7][8]Similar to other pyrazole derivatives, this compound is likely to be corrosive or irritating upon direct contact with skin and eyes.
Flammability Assumed to be a flammable solid.The presence of the cyclopropyl and thiophene groups, both found in flammable parent compounds, suggests the material will burn, especially when finely divided.[3][6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.Many complex organic molecules are not readily biodegradable and can pose a risk to aquatic ecosystems if released into waterways.[1]
Hazardous Combustion Products Thermal decomposition will produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[3][9]The molecular formula (C₁₀H₁₀N₂S) dictates the combustion byproducts. The presence of sulfur is of particular concern, requiring specialized flue-gas treatment during incineration.

Immediate Safety Protocols: Protecting Personnel

All handling and disposal operations must be performed under stringent safety protocols to minimize exposure risk.

Engineering Controls

Operations involving the handling of solid 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10][11] An eyewash station and safety shower must be immediately accessible.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4-8 mils).Provides a barrier against skin contact and absorption.[13] Always inspect gloves before use and use proper removal technique to avoid contamination.[2]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.[1]
Body Protection Flame-resistant laboratory coat.Protects against skin contact and provides a removable barrier in case of a spill.[10]
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[14]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and preparation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole waste for final disposal.

Step 1: Waste Segregation

Isolate all waste streams containing this compound. Do not mix with other chemical waste unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions. Keep in a designated satellite accumulation area.[15]

Step 2: Containerization and Labeling
  • Primary Waste Container: Use a leak-proof, sealable container compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[15]

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and fill in all required information, including:

    • The full chemical name: "Waste 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole"

    • A list of all components and their approximate concentrations (including solvents).

    • The primary hazards (e.g., "Toxic," "Irritant," "Flammable").[12]

    • The date of accumulation start.

Step 3: Managing Different Waste Forms
  • Unused or Expired Solid Chemical: Collect in its original container if possible, or transfer carefully into a designated hazardous waste container inside a fume hood.

  • Contaminated Labware (e.g., vials, pipette tips, chromatography columns):

    • Rinse disposable items with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove gross contamination.[16]

    • Collect the rinse solvent (rinsate) in a separate, labeled hazardous waste container for halogen-free organic solvents.

    • Place the rinsed, solid contaminated items into a designated solid hazardous waste container. Do not dispose of these items in regular trash or glassware waste.[17]

  • Contaminated PPE (e.g., gloves, weighing paper): Place directly into the designated solid hazardous waste container. Do not overfill the container.

Step 4: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert personnel in the immediate area and evacuate if necessary.[10]

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[11]

  • Neutralize/Collect: Working from the outside in, carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and cloth. All cleaning materials must be disposed of as hazardous waste.[1]

  • Do not allow the chemical or its waste to enter drains or waterways.[18]

Final Disposal Pathway: High-Temperature Incineration

The recommended final disposal method for 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole is high-temperature incineration at a licensed hazardous waste facility.[1] This method ensures the complete thermal destruction of the organic molecule, converting it into less harmful inorganic compounds.

The presence of sulfur in the thiophene ring is a critical factor. The combustion of sulfur-containing organic compounds is analogous to that of halogenated compounds, requiring specific incineration conditions to prevent the release of harmful pollutants like sulfur dioxide (SO₂).

  • Required Temperature: To ensure the complete destruction of non-halogenated organic compounds, a combustion temperature of at least 870°C (1600°F) with a residence time of 0.75 seconds is recommended.[19][20] However, for waste containing more than 1% of halogenated organic substances (or by extension, other heteroatoms like sulfur that produce acid gases), a minimum temperature of 1100°C (2000°F) is required by regulations such as the European Industrial Emissions Directive.[21][22]

  • Post-Combustion Treatment: The flue gas generated during incineration must pass through an acid gas scrubber to neutralize and remove SO₂ before being released into the atmosphere.[19]

The workflow for handling and disposing of this chemical is summarized in the diagram below.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Licensed Contractor start Waste Generation (Solid, Solution, Contaminated Material) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (No Mixing) ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container spill Spill Occurs container->spill spill_cleanup Follow Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_cleanup Yes store Store Sealed Container in Satellite Accumulation Area spill->store No spill_cleanup->store pickup Arrange for EHS Waste Pickup store->pickup transport Transport to Licensed Waste Disposal Facility pickup->transport incinerate High-Temperature Incineration (>1100°C with Acid Gas Scrubber) transport->incinerate final Final Disposition incinerate->final

Caption: Decision workflow for the disposal of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole.

References

  • Air Pollution Control Technology Fact Sheet. Environmental Protection Agency. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions. Environmental Protection Agency. [Link]

  • Waste incinerators - Toolkit. Stockholm Convention. [Link]

  • Incineration - Zero Waste Europe. Zero Waste Europe. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • N-(3-Cyclopropyl-1h-Pyrazol-5-Yl)-2-[4-(Thiophen-2-Yl)phenyl]acetamide | C18H17N3OS | CID 5331007. PubChem. [Link]

  • Basic principles of waste incineration. ACR+ (Association of Cities and Regions for sustainable Resource management). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Tashkent Medical Academy. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link]

  • Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. ResearchGate. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. [Link]

  • Understanding Waste Framework Directive. ECHA - European Union. [Link]

  • Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture. ACS Publications. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. NIScPR. [Link]

  • 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | C8H6N2O2S | CID 818268. PubChem. [Link]

  • HAZARD SUMMARY - Thiophene. NJ.gov. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole. Autech Industry Co.,Ltd. [Link]

  • Material Safety Data Sheet - Tetrahydrothiophene, 98%. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety - The University of Texas at Austin. [Link]

  • Need to dispose chemicals. Health and Safety Executive. [Link]

  • MSDS of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole. Autech Industry Co., Ltd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.